3-Buten-2-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
but-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUWVMRNQOOSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862266 | |
| Record name | 3-Buten-2-ol | |
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Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Buten-2-ol | |
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CAS No. |
598-32-3 | |
| Record name | 3-Buten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Buten-2-ol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BUTEN-2-OL | |
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| Record name | 3-Buten-2-ol | |
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| Record name | 3-Buten-2-ol | |
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| Record name | But-3-en-2-ol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Buten-2-OL chemical properties and structure
An In-depth Technical Guide to 3-Buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as methyl vinyl carbinol, is a valuable and versatile unsaturated secondary alcohol. Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond, makes it a critical building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, experimental protocols, and applications, tailored for professionals in research and development. It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, dyestuffs, and flavor and fragrance compounds.[1]
Chemical Structure and Identifiers
The structural integrity of a molecule is fundamental to its reactivity and function. This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-3-buten-2-ol.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | but-3-en-2-ol | [2] |
| CAS Number | 598-32-3 | [2][3] |
| Molecular Formula | C₄H₈O | [2][3][4] |
| Molecular Weight | 72.11 g/mol | [2] |
| Canonical SMILES | CC(C=C)O | [2] |
| InChI | InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3 | [2][4] |
| InChIKey | MKUWVMRNQOOSAT-UHFFFAOYSA-N | [2][4] |
| Common Synonyms | Methyl vinyl carbinol, 1-Buten-3-ol, 3-Hydroxy-1-butene | [4][5] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and application in various experimental setups. It is a clear, colorless to light yellow liquid that is fully miscible with water.[1][2][6]
Table 2: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Boiling Point | 96-97 °C (at 1 atm) | [1] |
| Melting Point | Data not widely available | |
| Density | 0.832 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.415 | [1] |
| Solubility | Fully miscible with water | [1][6] |
| Flash Point | 15 °C (59 °F) | |
| Vapor Pressure | Data not widely available |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Table 3: Summary of Key Spectroscopic Data
| Technique | Key Peaks / Signals (Solvent: CDCl₃) | Reference(s) |
| ¹H NMR | δ 5.90 (m, 1H, -CH=), 5.21 (d, 1H, =CH₂), 5.07 (d, 1H, =CH₂), 4.29 (m, 1H, -CH(OH)-), 2.06 (s, 1H, -OH), 1.28 (d, 3H, -CH₃) | [7] |
| IR (Infrared) | Broad peak ~3350 cm⁻¹ (O-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~1645 cm⁻¹ (C=C stretch), ~920 cm⁻¹ (=CH₂ bend) | [2][8] |
| MS (EI) | m/z 57 (base peak), 43, 72 (M⁺) | [5][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of chemical processes. Below are representative protocols for the synthesis and purification of this compound.
Synthesis: Partial Hydrogenation of 3-Butyn-2-ol
A common and efficient method for synthesizing this compound is the selective partial hydrogenation of its alkyne analogue, 3-butyn-2-ol.[9]
Protocol:
-
Catalyst Preparation : A functionalized palladium catalyst (e.g., Lindlar's catalyst or a custom SBA-15/metformin/palladium catalyst) is prepared.[9][10]
-
Reaction Setup : 100 mg of the prepared catalyst is mixed with 100 mL of methanol in a hydrogenation flask. 20 mmol of 3-butyn-2-ol is added to this mixture.[9]
-
Hydrogenation : The reaction vessel is flushed and filled with hydrogen gas at atmospheric pressure (approx. 760 Torr). The mixture is stirred vigorously at 20°C.[9]
-
Monitoring : The progress of the reaction is monitored periodically (e.g., every 30 minutes) by gas chromatography (GC) to observe the consumption of the starting alkyne.[9]
-
Workup : After the reaction is complete (typically 4-6 hours), the crude product mixture is filtered to remove the catalyst.[9]
-
Isolation : The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound. The product can then be purified further.[9]
Purification: Vacuum Distillation
Purification of the crude product is critical to remove unreacted starting materials, byproducts, and solvents. Fractional distillation under reduced pressure is a standard method for purifying liquids like this compound, especially to prevent decomposition at higher temperatures.[11][12]
Protocol:
-
Apparatus Setup : Assemble a vacuum distillation apparatus, including a round-bottom flask with a stir bar, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge and cold trap. Ensure all glassware is dry.[13]
-
Charging the Flask : Transfer the crude this compound into the distillation flask.
-
Applying Vacuum : Gradually reduce the pressure inside the apparatus to the desired level. A lower pressure will decrease the boiling point of the liquid.[11]
-
Heating : Gently heat the distillation flask using a heating mantle or oil bath while stirring. The bath temperature should typically be set 20-30°C higher than the expected boiling point of the liquid at the applied pressure.[12]
-
Fraction Collection : Collect the distillate that comes over at a constant temperature, which corresponds to the boiling point of pure this compound under the reduced pressure. Discard any initial forerun, which may contain more volatile impurities.
-
Completion : Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides and other residues.
-
Storage : Store the purified liquid in a cool, dark place, preferably under an inert atmosphere.[1]
Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a versatile synthon. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation, while the vinyl group is susceptible to addition reactions, polymerization, and ozonolysis.
-
Pharmaceutical Synthesis : It is a precursor for various complex molecules. Its chiral nature is particularly important, allowing for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
-
Agrochemicals and Dyestuffs : Its reactive handles allow for its incorporation into larger, functional molecules used in agriculture and material science.[1]
-
Flavor and Fragrance : this compound and its esters are used in the flavor and fragrance industry due to their characteristic aromas.[6]
No specific signaling pathways involving this compound are well-documented in the available literature. However, its structural motifs are present in various biologically active natural products. Its potential for derivatization makes it a valuable starting point for generating compound libraries for drug discovery screenings.
Safety and Handling
This compound is a highly flammable liquid and vapor.[2] It is also a skin and strong eye irritant.[1] Proper safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory. All work should be conducted in a well-ventilated fume hood.
-
Storage : Store in a cool, dry place away from ignition sources.[1] The container should be tightly sealed, preferably under an inert atmosphere to prevent oxidation and peroxide formation.
Conclusion
This compound is a cornerstone intermediate with significant utility in scientific research and industrial applications. Its well-defined chemical properties, predictable reactivity, and established synthesis protocols make it an indispensable tool for chemists. This guide has summarized the core technical information required by professionals to effectively and safely utilize this compound in their research and development endeavors.
References
- 1. This compound | 598-32-3 [chemicalbook.com]
- 2. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound(598-32-3) 1H NMR [m.chemicalbook.com]
- 8. This compound(598-32-3) IR Spectrum [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Synthesis of 3-Buten-2-ol from Vinylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-buten-2-ol, a valuable unsaturated alcohol, via the Grignard reaction between vinylmagnesium bromide and acetaldehyde. This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond with high efficiency. This document details the reaction mechanism, provides a representative experimental protocol, and summarizes key quantitative data.
Reaction Overview and Mechanism
The synthesis of this compound is achieved through the nucleophilic addition of a vinyl Grignard reagent to acetaldehyde. The Grignard reagent, vinylmagnesium bromide, is prepared by the reaction of vinyl bromide with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF).[1] The carbon atom of the vinyl group in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of acetaldehyde. This addition results in the formation of a magnesium alkoxide intermediate. Subsequent workup with a mild acid, such as a saturated aqueous solution of ammonium chloride, protonates the alkoxide to yield the final product, this compound, and magnesium salts.[2][3][4][5]
The overall reaction is as follows:
Step 1: Formation of Vinylmagnesium Bromide
CH₂=CHBr + Mg → CH₂=CHMgBr
Step 2: Reaction with Acetaldehyde and Workup
CH₂=CHMgBr + CH₃CHO → CH₂=CHCH(OMgBr)CH₃ CH₂=CHCH(OMgBr)CH₃ + H₂O/NH₄Cl → CH₂=CHCH(OH)CH₃ + Mg(OH)Br
The mechanism of the Grignard reaction is generally considered to proceed through a polar, nucleophilic addition pathway.[2]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. It is crucial that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive Grignard reagent by atmospheric moisture.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
Part A: Preparation of Vinylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small amount of anhydrous THF to just cover the magnesium. A crystal of iodine can be added to activate the magnesium surface if necessary.
-
Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.
-
Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by gentle refluxing and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part B: Reaction with Acetaldehyde
-
Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.
-
Prepare a solution of freshly distilled acetaldehyde in anhydrous THF in the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Workup and Purification
-
Cool the reaction mixture again to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and precipitate the magnesium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to afford pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₄H₈O | [6][7] |
| Molecular Weight | 72.11 g/mol | [6] |
| Boiling Point | 96-97 °C | |
| Density | 0.832 g/mL at 25 °C | |
| Appearance | Clear, colorless liquid | |
| Typical Yield | 60-80% (estimated) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.90 (ddd, 1H), 5.21 (dt, 1H), 5.07 (dt, 1H), 4.29 (q, 1H), 2.06 (br s, 1H, -OH), 1.28 (d, 3H) | [8] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 141.6, 114.2, 68.8, 23.2 | |
| Major IR absorptions (cm⁻¹) | 3370 (br, O-H), 3080 (=C-H), 2975 (C-H), 1645 (C=C), 990, 920 (=C-H bend) | [6] |
Mandatory Visualizations
Reaction Mechanism
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. How 1", 2" and 3 alcohols can be prepared using Grignard reagent? Give eq.. [askfilo.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound(598-32-3) IR Spectrum [chemicalbook.com]
- 7. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
Spectroscopic Analysis of 3-Buten-2-ol: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 3-Buten-2-ol (CAS No: 598-32-3), a valuable chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.
Spectroscopic Data
The spectroscopic data provides a detailed fingerprint of the molecular structure of this compound (C4H8O, Molecular Weight: 72.11 g/mol ).[1][2][3]
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
1.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different hydrogen environments in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.90 | ddd (quartet of doublets) | 1H | H-3 (-CH =CH₂) |
| ~5.21 | d | 1H | H-4 (trans, =CH ₂) |
| ~5.07 | d | 1H | H-4 (cis, =CH ₂) |
| ~4.29 | quintet | 1H | H-2 (-CH(OH )-) |
| ~2.06 | s (broad) | 1H | -OH |
| ~1.27 | d | 3H | H-1 (-CH ₃) |
Data sourced from various spectral databases and literature. The OH proton signal is often broad and may not show coupling.[4][5]
1.1.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~141.0 | C-3 (=C H-) |
| ~114.0 | C-4 (=C H₂) |
| ~69.0 | C-2 (-C H(OH)-) |
| ~23.0 | C-1 (-C H₃) |
Data sourced from spectral databases.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and alkene groups.[6]
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (alkene) |
| 2980-2850 | Medium-Strong | C-H stretch (alkane) |
| ~1645 | Medium | C=C stretch (alkene) |
| 1260-1050 | Strong | C-O stretch |
Characteristic absorption ranges for alcohols and alkenes confirm the structure.[6][7][8]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 72 | Low | [M]⁺ (Molecular Ion) |
| 57 | High | [M - CH₃]⁺ |
| 45 | High | [CH₃CHOH]⁺ (α-cleavage) |
| 43 | High | [C₃H₃]⁺ or [CH₃CO]⁺ |
| 27 | Medium | [C₂H₃]⁺ |
The fragmentation is characterized by α-cleavage and loss of water, which are typical for alcohols.[1][9][10][11] The base peak is often observed at m/z 45.[9]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
-
Sample Preparation :
-
Instrument Setup :
-
The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[13]
-
-
Data Acquisition :
-
The sample tube is placed in the spectrometer's magnet.[13]
-
The magnetic field is "locked" using the deuterium signal from the solvent.
-
The magnetic field homogeneity is optimized by "shimming."
-
A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
For quantitative ¹³C NMR, a sufficient relaxation delay between pulses is necessary. DEPT experiments can be run to aid in the assignment of carbon types (CH, CH₂, CH₃).[14][15]
-
-
Data Processing :
-
The FID is converted to a spectrum using a Fourier transform.
-
The spectrum is phased, baseline corrected, and referenced (e.g., to residual solvent signal or an internal standard like TMS).
-
-
Sample Preparation :
-
Instrument Setup :
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[17]
-
-
Data Acquisition :
-
The sample is placed in the path of the IR beam.
-
The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).[17]
-
The detector measures the amount of light transmitted through the sample at each wavenumber.
-
-
Data Processing :
-
The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum.[17]
-
-
Sample Introduction :
-
For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
-
-
Ionization :
-
In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI). This process creates a positively charged molecular ion and fragment ions.[18]
-
-
Mass Analysis :
-
The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection :
-
An electron multiplier detects the ions, and the signal is amplified.
-
-
Data Processing :
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.
Caption: Workflow of this compound structure elucidation.
References
- 1. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound 97 598-32-3 [sigmaaldrich.com]
- 4. This compound(598-32-3) 13C NMR spectrum [chemicalbook.com]
- 5. Solved The 1H NMR spectrum of this compound is shown below. | Chegg.com [chegg.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. This compound(598-32-3) IR Spectrum [chemicalbook.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. azom.com [azom.com]
- 15. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]
- 16. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 17. allsubjectjournal.com [allsubjectjournal.com]
- 18. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 3-Buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-buten-2-ol, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual workflows to aid in laboratory procedures.
Chemical Identity and Synonyms
The compound with the chemical formula C₄H₈O, commonly known as this compound, is a secondary alcohol that features both a hydroxyl group and a carbon-carbon double bond. Its chemical structure and nomenclature are fundamental to its reactivity and applications in organic synthesis.
IUPAC Name: but-3-en-2-ol[1][2][3]
Synonyms:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O | [1][5] |
| Molecular Weight | 72.11 g/mol | [1][3] |
| Appearance | Clear, colorless to light yellow liquid | [1][6][7] |
| Boiling Point | 96-97 °C at 760 mmHg | [6] |
| Melting Point | -100 °C | [5] |
| Density | 0.832 g/mL at 25 °C | [6] |
| Refractive Index | 1.415 at 20 °C | [6] |
| Flash Point | 16.7 °C | [5] |
| Solubility | Fully miscible with water | [4][6] |
| Vapor Pressure | 24.4 mmHg at 25 °C | [5] |
| CAS Number | 598-32-3 | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended to serve as a guide for laboratory preparation and characterization.
This protocol describes the synthesis of this compound through the reaction of vinylmagnesium bromide with acetaldehyde. This method is a classic example of carbon-carbon bond formation using an organometallic reagent.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Vinylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add anhydrous THF to cover the magnesium.
-
Slowly add a solution of vinyl bromide in anhydrous THF from the dropping funnel to initiate the reaction. The reaction is exothermic and may require initial gentle warming to start.
-
Once the reaction has started, continue the addition of the vinyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.
-
Slowly add a solution of freshly distilled acetaldehyde in anhydrous THF from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.
-
-
Work-up and Extraction:
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at 96-97 °C.
-
This protocol outlines a general procedure for the analysis of this compound using GC-MS, a powerful technique for separating and identifying volatile organic compounds.
Materials:
-
This compound sample
-
High-purity volatile solvent (e.g., dichloromethane or methanol)
Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., non-polar DB-5ms or similar)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
GC-MS Instrumental Parameters:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.[8]
-
Injector Temperature: 250 °C[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[8]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes. (This program should be optimized based on the specific instrument and sample complexity.)[8]
-
-
Mass Spectrometer (MS) Conditions:
-
-
Data Analysis:
-
The acquired mass spectrum of the eluting peak corresponding to this compound can be compared with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.[8]
-
The retention time from the gas chromatogram provides an additional parameter for identification.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and analysis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | CAS#:598-32-3 | Chemsrc [chemsrc.com]
- 6. This compound | 598-32-3 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. uoguelph.ca [uoguelph.ca]
An In-depth Technical Guide to the Physical Properties of 3-Buten-2-OL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-buten-2-ol, specifically its boiling point and density. The information herein is curated for professionals in research, scientific, and drug development fields, with a focus on precise data presentation and detailed experimental methodologies.
Quantitative Data Summary
The physical properties of this compound are critical for its application in various chemical syntheses and developmental processes. A summary of these properties is presented in the table below for ease of reference and comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 96-97 °C | At standard atmospheric pressure (lit.)[1][2][3][4] |
| Density | 0.832 g/mL | At 25 °C (lit.)[1][2] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for measuring the boiling point and density of this compound.
1. Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.
-
Apparatus:
-
Small test tube (e.g., 150 mm diameter)
-
Thermometer (-10 to 110 °C range)
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
-
Clamps and stand
-
-
Procedure:
-
Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.
-
Position the test tube in the heating block or oil bath on a hot plate stirrer.
-
Clamp a thermometer so that the bulb is about 1 cm above the surface of the liquid.
-
Begin gentle stirring and heating.
-
Observe the liquid for boiling and the condensation of vapor on the walls of the test tube (refluxing). The formation of a "reflux ring" indicates this process.[5][6]
-
Adjust the thermometer so that the bulb is level with the reflux ring.[6]
-
The stable temperature reading on the thermometer at which the liquid is gently refluxing is the boiling point.[5][6]
-
Record this temperature. To ensure accuracy, the atmospheric pressure should be noted, and a correction can be applied if it deviates significantly from standard pressure.
-
2. Determination of Density (Pycnometer Method)
The pycnometer method is a precise technique for determining the density of a liquid by accurately measuring a known volume of it.
-
Apparatus:
-
Pycnometer (a glass flask with a specific, known volume)
-
Analytical balance (accurate to at least 0.001 g)
-
Thermometer
-
Constant temperature bath
-
-
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer on the analytical balance and record its mass (m_pycnometer).
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped. If the pycnometer has a ground-glass stopper with a capillary, the liquid should be drawn up to the mark.
-
Place the filled pycnometer in a constant temperature bath set to 25 °C and allow it to equilibrate.
-
Carefully dry the outside of the pycnometer and weigh it on the analytical balance. Record the mass of the pycnometer filled with the liquid (m_total).
-
The mass of the this compound is calculated as: m_liquid = m_total - m_pycnometer.
-
The density (ρ) is then calculated using the formula: ρ = m_liquid / V_pycnometer, where V_pycnometer is the known volume of the pycnometer.
-
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid sample like this compound.
References
An In-Depth Technical Guide to the Chirality and Stereoisomers of 3-Buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Buten-2-ol, a secondary allylic alcohol, is a chiral molecule of significant interest in synthetic organic chemistry due to its versatile functionality. The presence of a stereocenter at the carbon atom bearing the hydroxyl group gives rise to a pair of enantiomers, (R)-3-buten-2-ol and (S)-3-buten-2-ol. The stereochemistry of this chiral building block is crucial in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereoisomeric form. This guide provides a comprehensive overview of the chirality and stereoisomers of this compound, including its physical properties, synthesis of the racemate, enantioselective resolution, and analytical methods for determining enantiomeric purity.
Introduction to the Chirality of this compound
This compound possesses a single stereocenter at the C-2 position, which is bonded to four different substituents: a hydrogen atom, a methyl group, a vinyl group, and a hydroxyl group. This tetrahedral arrangement results in two non-superimposable mirror images, the (R) and (S) enantiomers.
The distinct spatial arrangement of these enantiomers leads to differences in their interaction with other chiral molecules and with plane-polarized light, a property known as optical activity. While enantiomers share identical physical properties such as boiling point, density, and refractive index in an achiral environment, their optical rotations are equal in magnitude but opposite in direction.
Data Presentation
Physical Properties of Racemic this compound
The physical properties of the racemic mixture of this compound are well-documented.
| Property | Value |
| Molecular Formula | C₄H₈O |
| Molecular Weight | 72.11 g/mol |
| Boiling Point | 96-97 °C |
| Density | 0.832 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.415 |
Stereoisomer Data
The following table presents representative data for the lipase-catalyzed kinetic resolution of a secondary alcohol, which is indicative of the results that can be expected for this compound.
| Stereoisomer | Method of Separation | Enantiomeric Excess (ee) | Yield | Specific Rotation [α]²⁰/D |
| (S)-3-Buten-2-ol | Lipase-catalyzed kinetic resolution (unreacted) | >99% | ~45% | Not Reported |
| (R)-3-Buten-2-yl acetate | Lipase-catalyzed kinetic resolution (acylated) | >99% | ~49% | Not Reported |
Experimental Protocols
Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound is the reduction of the corresponding ketone, 3-buten-2-one (methyl vinyl ketone).
Materials:
-
3-Buten-2-one (Methyl vinyl ketone)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-buten-2-one (1 equivalent) in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic this compound.
-
Purify the product by distillation.
Lipase-Catalyzed Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely used method to separate enantiomers of a racemic mixture. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the resolution of secondary alcohols.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Pseudomonas cepacia or Candida antarctica Lipase B)
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).
-
Add the acylating agent, such as vinyl acetate (2-3 equivalents).
-
Stir the mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitor the progress of the reaction by chiral gas chromatography (GC) until approximately 50% conversion is reached.
-
Filter off the immobilized lipase. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-3-buten-2-ol and the formed (R)-3-buten-2-yl acetate by flash column chromatography on silica gel.
-
The enantiomerically enriched (R)-3-buten-2-ol can be obtained by hydrolysis of the corresponding acetate.
Chiral Gas Chromatography (GC) Analysis
The enantiomeric excess (ee) of the resolved this compound is determined by chiral gas chromatography. Cyclodextrin-based chiral stationary phases are particularly effective for the separation of alcohol enantiomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A cyclodextrin-based column, such as a β-cyclodextrin or a derivatized γ-cyclodextrin column (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature program should be developed to achieve baseline separation of the enantiomers. A typical program might start at a low temperature (e.g., 50-60 °C) and ramp up to a higher temperature (e.g., 150-180 °C) at a rate of 2-5 °C/min.
-
Sample Preparation: Dilute a small sample of the alcohol in a suitable solvent (e.g., dichloromethane or hexane) before injection. Derivatization to the corresponding acetate or trifluoroacetate may improve resolution.
Conclusion
The chirality of this compound makes it a valuable synthon for the stereoselective synthesis of a wide range of organic molecules. Understanding the properties of its stereoisomers and the methods for their separation is critical for its effective application in research and development, particularly in the pharmaceutical industry. Lipase-catalyzed kinetic resolution provides an efficient and environmentally friendly method for obtaining the enantiomers in high optical purity. The analytical techniques outlined in this guide are essential for the characterization and quality control of these chiral building blocks.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Reaction Mechanisms of 3-Buten-2-ol
Abstract
This compound, also known as methyl vinyl carbinol, is a versatile four-carbon unsaturated alcohol that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon double bond, allows it to undergo a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including acid-catalyzed rearrangements, oxidation, esterification, and etherification. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a critical resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid with the chemical formula C₄H₈O.[1][3] It is a secondary alcohol and an alkene, making it a key precursor for various synthetic routes.[2]
| Property | Value | Reference |
| Molecular Weight | 72.11 g/mol | [2][4] |
| CAS Number | 598-32-3 | [1][2] |
| Boiling Point | 96-97 °C | [1] |
| Density | 0.832 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.415 | [1] |
| Flash Point | 15 - 16.67 °C | [2][5] |
| Solubility | Fully miscible with water | [1] |
Core Reaction Mechanisms
The reactivity of this compound is dominated by the interplay between its hydroxyl and vinyl functional groups. The principal reactions involve transformations of the alcohol (oxidation, esterification, etherification) and reactions involving the alkene (addition, rearrangement).
Acid-Catalyzed Dehydration and Rearrangement
In the presence of an acid catalyst, such as sulfuric acid, this compound can undergo dehydration. The mechanism proceeds through protonation of the hydroxyl group, forming a good leaving group (water).[6] Departure of water generates a secondary allylic carbocation. This cation is resonance-stabilized, which is a key feature of its reactivity. The subsequent loss of a proton can lead to the formation of 1,3-butadiene.
Due to the stability of the allylic carbocation, rearrangements can occur, potentially leading to a mixture of products depending on the reaction conditions.[6][7]
Figure 1: Acid-catalyzed dehydration of this compound.
Oxidation
As a secondary alcohol, this compound can be oxidized to a ketone.[8] Common oxidizing agents like chromic acid (CrO₃) or potassium permanganate (KMnO₄) can be used to convert this compound to 3-buten-2-one (methyl vinyl ketone).[9] The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.[10] Stronger oxidation conditions could potentially cleave the double bond, but selective oxidation of the alcohol is a standard transformation.
References
- 1. This compound | 598-32-3 [chemicalbook.com]
- 2. This compound | 598-32-3 | FB15773 | Biosynth [biosynth.com]
- 3. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound [thegoodscentscompany.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. 3.3 – Oxidation of Alcohols – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. brainly.com [brainly.com]
- 10. reddit.com [reddit.com]
Commercial Availability and Synthetic Methodologies of 3-Buten-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Buten-2-ol, a chiral secondary alcohol, is a valuable building block in organic synthesis, particularly for the introduction of a stereogenic center in the development of complex molecules such as pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a hydroxyl group and a terminal alkene, allows for a variety of chemical transformations. This technical guide provides an in-depth overview of the commercial availability of this compound and its common precursor, 3-Butyn-2-ol, from various suppliers. Furthermore, it details a representative experimental protocol for its asymmetric synthesis, a critical aspect for its application in the pharmaceutical industry where enantiopurity is often paramount.
Commercial Availability
This compound and its synthetic precursor, 3-Butyn-2-ol, are commercially available from a range of chemical suppliers. The products are offered in various quantities and purities to suit the needs of both small-scale research and larger-scale development projects. Below is a summary of representative suppliers and their offerings. Prices are subject to change and should be verified on the respective supplier's website.
This compound Suppliers
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | This compound | 598-32-3 | 97% | 5 g | $45.75 |
| Thermo Scientific Chemicals | This compound, 97% | 598-32-3 | 97% | 5 mL | $48.00 |
| Fisher Scientific | This compound, 97% | 598-32-3 | 97% | 5 g | $66.73 |
| 25 g | $211.84 | ||||
| CymitQuimica | This compound | 598-32-3 | 97% | 1 g | €31.00 |
| 5 g | €39.00 | ||||
| 10 g | €52.00 | ||||
| 25 g | €79.00 | ||||
| 100 g | €171.00 |
3-Butyn-2-ol Suppliers (Precursor to this compound)
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 3-Butyn-2-ol | 2028-63-9 | 97% | 25 mL | Contact for pricing |
| Thermo Scientific Chemicals | 3-Butyn-2-ol, 97% | 2028-63-9 | ≥96.0% (GC) | 10 g | $41.65 |
| Chem-Impex | (R)-(+)-3-Butyn-2-ol | 42969-65-3 | ≥98% (GC) | - | Contact for pricing |
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 598-32-3 |
| Molecular Formula | C₄H₈O |
| Molecular Weight | 72.11 g/mol [1][2] |
| Appearance | Colorless liquid |
| Boiling Point | 96-97 °C |
| Density | 0.832 g/mL at 25 °C |
| Refractive Index | n20/D 1.415 |
| Solubility | Soluble in water[1] |
Experimental Protocols: Asymmetric Synthesis of a this compound Precursor
The enantioselective synthesis of this compound is crucial for its use in pharmaceutical applications. A common strategy involves the asymmetric reduction of 3-butyn-2-one to the corresponding chiral alcohol, followed by a stereoselective hydrogenation of the alkyne to an alkene. A detailed protocol for the synthesis of (S)-4-Triisopropylsilyl-3-butyn-2-ol, a protected precursor that can be subsequently converted to (S)-3-Buten-2-ol, is described below. This procedure is adapted from a robust method published in Organic Syntheses.
Synthesis of (S)-4-Triisopropylsilyl-3-butyn-2-ol
This two-step procedure involves the preparation of the racemic silyl-protected butynol followed by an asymmetric reduction.
Step A: (rac)-4-Triisopropylsilyl-3-butyn-2-ol
-
A 250-mL, single-necked, flame-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber septum fitted with an argon inlet needle is flushed with argon.
-
The flask is charged with triisopropylsilyl acetylene (95%, 6.1 mL, 4.75 g, 26.0 mmol) and dry tetrahydrofuran (THF, 54 mL) by syringe through the septum.
-
The reaction mixture is cooled to -40 °C using a dry ice-acetonitrile bath.
-
tert-Butyllithium (1.7 M in pentane, 18 mL, 32.3 mmol) is added dropwise via syringe. The resulting bright yellow mixture is stirred at -40 °C for 30 minutes.
-
Acetaldehyde (>99.5%, 2.3 mL, 39.2 mmol) is added in one portion via syringe.
-
The reaction mixture is stirred for 20 minutes at -40 °C and then poured into a rapidly stirring solution of saturated aqueous ammonium chloride (75 mL) at room temperature.
-
After 15 minutes, the phases are separated, and the aqueous layer is extracted with diethyl ether (2 x 40 mL).
-
The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and the solvent is removed with a rotary evaporator.
-
The residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the racemic alcohol (5.8 g, 98%) as a clear oil.
Step B: 4-Triisopropylsilyl-3-butyn-2-one
-
A 250-mL, single-necked, flame-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber septum fitted with an argon inlet needle is flushed with argon.
-
The flask is charged sequentially with dichloromethane (CH₂Cl₂, 54 mL), the racemic alcohol from Step A (5.8 g, 25.6 mmol), and 4-methylmorpholine N-oxide (NMO, 4.5 g, 38.4 mmol).
-
The mixture is stirred until the solids dissolve and then cooled to 0 °C.
-
Tetrapropylammonium perruthenate (TPAP, 0.45 g, 1.28 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 30 minutes and then filtered through a short pad of Celite.
-
The Celite is washed with CH₂Cl₂ (2 x 30 mL), and the solvent is removed on a rotary evaporator.
-
The resulting yellow oil is purified by bulb-to-bulb distillation (80 °C, 0.2 mmHg) to yield the ketone (5.0–5.1 g, 87–89%) as a clear oil.
Step C: (S)-4-Triisopropylsilyl-3-butyn-2-ol
-
A 500-mL, single-necked, flame-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber septum fitted with an argon inlet needle is flushed with argon.
-
Isopropyl alcohol (250 mL) and the ketone from Step B (5.1 g, 22.7 mmol) are added to the flask via syringe.
-
A ruthenium catalyst, such as RuCl--INVALID-LINK--, (180 mg, 0.3 mmol) is dissolved in a minimal amount of CH₂Cl₂ (~5 mL) and added to the reaction mixture in one portion by syringe.
-
The mixture is stirred for 1.5 hours, and then the solvent is removed with a rotary evaporator.
-
The brown residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the chiral alcohol (5.0 g, 85% for three steps) as a clear oil.
The triisopropylsilyl protecting group can then be removed, and the alkyne can be selectively hydrogenated to the corresponding (S)-3-Buten-2-ol using a Lindlar catalyst.
Experimental Workflow Diagram
The following diagram illustrates the synthetic workflow for the preparation of (S)-4-Triisopropylsilyl-3-butyn-2-ol.
Applications in Drug Development
Chiral alcohols are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The stereochemistry of a drug molecule is often critical to its pharmacological activity and safety profile. Enantiomers of the same compound can exhibit vastly different biological effects, with one being therapeutic while the other may be inactive or even toxic.
This compound, particularly in its enantiomerically pure forms, serves as a versatile four-carbon synthon for introducing a specific stereocenter. The hydroxyl group can be used for further functionalization or as a handle for directing subsequent stereoselective reactions, while the vinyl group can participate in a wide range of transformations, including olefin metathesis, hydroboration-oxidation, and Heck coupling.
While specific blockbuster drugs directly incorporating the this compound fragment are not prominently cited in publicly available literature, its precursor, 3-butyn-2-ol, and related chiral alcohols are recognized as important intermediates. For instance, (R)-(+)-3-Butyn-2-ol is noted for its role in the synthesis of various pharmaceuticals, where it contributes to the efficiency of the drug formulation process. The use of such small, chiral building blocks is a key strategy in shortening synthetic routes to complex APIs. This is exemplified in the biocatalytic production of other chiral alcohols that are central to drugs like montelukast and atorvastatin. The principles of asymmetric synthesis and the use of chiral synthons, for which this compound is a prime example, are therefore central to modern pharmaceutical development. A related compound, 2-methyl-3-buten-2-ol, has been identified as a degradation product of alpha acids in hops and is structurally similar to tert-amyl alcohol, which has historical use as an anesthetic, suggesting potential biological activities of these smaller alkenols[3].
Conclusion
This compound is a readily available chiral building block with significant potential in synthetic organic chemistry, particularly for applications in the pharmaceutical and agrochemical industries. A variety of suppliers offer this compound and its precursors in different grades and quantities, catering to diverse research and development needs. The ability to synthesize this compound in high enantiopurity through established asymmetric methods further enhances its value as a key intermediate for the construction of complex, stereochemically defined molecules. Researchers and drug development professionals can leverage the commercial availability and synthetic accessibility of this compound to advance their projects in the discovery and development of new chemical entities.
References
An In-Depth Technical Guide to the Safe Handling of 3-Buten-2-ol
Introduction
3-Buten-2-ol (CAS No. 598-32-3), also known as methyl vinyl carbinol or 1-methylallyl alcohol, is a highly flammable and hazardous chemical utilized in laboratory settings for scientific research, development, and the manufacture of various substances.[1][2] Its utility in chemical synthesis necessitates a comprehensive understanding of its potential hazards and the stringent safety protocols required for its handling. This guide provides an in-depth overview of the safety and handling precautions for this compound, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate the risk of exposure or accident.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The primary hazards are associated with its flammability and its toxicity upon exposure.[1][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapor[1][3][4] |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled[1][3] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][3][5] |
| Serious Eye Damage/Irritation | 1 | Danger | H318: Causes serious eye damage[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1][3] |
| Hazardous to the Aquatic Environment, Chronic | 2 | Not Applicable | H411: Toxic to aquatic life with long lasting effects[4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₈O[1] |
| Molecular Weight | 72.11 g/mol [3] |
| Appearance | Clear, colorless to light yellow liquid[6] |
| Odor | Alcohol-like[6] |
| Boiling Point | 96 - 97 °C (205 - 207 °F) |
| Melting Point | -100 °C (-148 °F)[7] |
| Flash Point | 15 °C (59 °F) - closed cup |
| Density | 0.832 g/mL at 25 °C |
| Vapor Pressure | 24.4 mmHg at 25 °C[7] |
| CAS Number | 598-32-3[1] |
Handling and Storage Protocols
Strict protocols must be followed to handle and store this compound safely, primarily focusing on preventing ignition and exposure.
Safe Handling
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
-
Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2][4] No smoking should be permitted in the handling area.[4]
-
Use only non-sparking tools and explosion-proof electrical and lighting equipment to prevent ignition.[1][2][8]
-
To avoid the ignition of vapors by static electricity, all metal parts of equipment must be grounded and bonded.[2][8]
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4][9]
-
Do not eat, drink, or smoke when using this product.[1][4] Always wash hands thoroughly after handling.[1][4]
-
Handle empty containers with care as they may contain flammable residual vapors.[1]
Storage Conditions
-
Store in a cool, dry, well-ventilated place, away from direct sunlight and heat sources.[2][4][6]
-
Keep containers tightly closed when not in use.[2][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
-
Store in an area designated for flammable liquids.[2]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are required.[1] (Compliant with OSHA 29 CFR 1910.133 or European Standard EN166).[1][2] |
| Hand Protection | Wear appropriate chemical-resistant protective gloves.[1] Gloves must be inspected before use and disposed of properly after.[4] |
| Skin & Body Protection | Wear suitable protective clothing to prevent skin exposure.[1][2] Safety shoes are also recommended.[1] |
| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] |
Emergency Procedures
Immediate and appropriate action during an emergency is critical to minimizing harm.
First Aid Measures
The following diagram outlines the initial response to various types of exposure. In all cases of exposure, seek immediate medical advice.[1]
Detailed First Aid Protocols:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1]
Accidental Release and Spill Containment
The following workflow should be initiated in the event of a spill.
Experimental Spill Protocol:
-
Immediate Isolation: Evacuate all non-essential personnel from the spill area and move upwind.[4][9]
-
Control Ignition Sources: Remove all sources of ignition from the area immediately.[4][9]
-
Ventilation: Ensure the area is well-ventilated to disperse vapors.[1][4]
-
Personal Protection: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection before approaching the spill.[1][4]
-
Containment: For small spills, absorb the liquid with a dry, inert chemical absorbent such as sand or vermiculite. For large spills, dike the area to prevent spreading.[1][9] Do not let the product enter drains.[4][5]
-
Collection: Using non-sparking tools, carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1]
-
Disposal: Dispose of the waste material through an approved waste disposal plant or licensed collector.[1][2]
Toxicological Information
Exposure to this compound can cause acute health effects. The available data primarily characterizes its effects from short-term exposure.
Experimental Data and Acute Effects
Detailed protocols for the toxicological studies cited in safety data sheets are not always publicly available. However, they are typically conducted under standardized guidelines (e.g., OECD Test Guidelines). These tests involve administering the substance to test species via routes relevant to human exposure to determine dose-response relationships.
-
Acute Toxicity: The substance is classified as harmful if swallowed, inhaled, or in contact with skin.[1] This indicates that significant toxicity can occur from single, short-term exposure.
-
Irritation: It is a known skin irritant and can cause serious, potentially irreversible, eye damage.[1][3] It may also cause irritation to the respiratory tract upon inhalation.[1][3]
-
Human Exposure Data: The lowest published toxic concentration (TCLo) for humans via inhalation is 50 ppm, which was reported to cause eye irritation.[3][7]
Table 4: Summary of Acute Toxicity
| Exposure Route | Hazard Classification | Primary Effects |
| Oral | Harmful if swallowed (Category 4) | Gastrointestinal distress, systemic toxicity[1] |
| Dermal | Harmful in contact with skin (Category 4) | Skin irritation, potential for systemic absorption[1][3] |
| Inhalation | Harmful if inhaled (Category 4) | Respiratory tract irritation, dizziness, potential systemic effects[1][3] |
| Eye Contact | Causes serious eye damage (Category 1) | Severe irritation, risk of permanent damage[1][4] |
Disposal Considerations
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Waste Treatment: this compound and its containers should be disposed of via a licensed waste disposal contractor.[1][2] It may be removed to an authorized incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Empty containers are hazardous as they retain product residue (vapors and liquid).[1] They should not be reused and must be disposed of in the same manner as the product.[10]
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAS#:598-32-3 | Chemsrc [chemsrc.com]
- 8. gelest.com [gelest.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
The Ubiquitous Presence of 3-Buten-2-ol and Its Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) are pivotal in the chemical language of nature, mediating interactions between organisms and their environment. Among these, the C4 unsaturated alcohol, 3-buten-2-ol, and its derivatives, represent a fascinating class of molecules with diverse biological activities. This technical guide provides an in-depth exploration of the natural occurrence of this compound and its key derivatives, with a particular focus on 2-methyl-3-buten-2-ol. We delve into their distribution across the plant and insect kingdoms, present quantitative data on their abundance, detail the experimental protocols for their analysis, and visualize the biosynthetic and signaling pathways they participate in. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development.
Natural Occurrence and Quantitative Data
The presence of this compound and its derivatives has been documented in a variety of natural sources, ranging from coniferous trees to common fruits and as insect pheromones. The methylated derivative, 2-methyl-3-buten-2-ol, is particularly widespread and has been the subject of extensive research.
In the Plant Kingdom
2-Methyl-3-buten-2-ol is a significant biogenic volatile organic compound (BVOC) emitted by several plant species, most notably pines. These emissions are a crucial component of atmospheric chemistry in forested regions. The compound is also found in other plants, including birch, aspen, and hops, where it contributes to their characteristic aroma and possesses sedative properties.
Table 1: Emission Rates and Concentrations of 2-Methyl-3-buten-2-ol in Various Pine Species
| Pine Species | Emission Rate (µg C g⁻¹ h⁻¹) | Reference |
| Pinus ponderosa (Ponderosa Pine) | 25 | [1] |
| Pinus contorta (Lodgepole Pine) | High emissions reported | [1] |
| Pinus sabiniana | 67.0 | |
| Pinus coulteri | 70.6 | |
| Pinus torreyana | 37.3 |
Table 2: Concentration of 2-Methyl-3-buten-2-ol in Hops and Various Fruits
| Natural Source | Concentration | Reference |
| Humulus lupulus (Hops, dried) | up to 0.15% | [2] |
| Bilberry fruit | 0.05 mg/kg | [3] |
| Cabbage | trace amount | [3] |
| Cardamom | trace amount | [3] |
| Cherimoya | up to 0.05 mg/kg | [3] |
| Coffee | up to 2.5 mg/kg | [3] |
| Cranberry fruit | 0.1 mg/kg | [3] |
| Black currant fruit | trace amount | [3] |
While quantitative data for this compound is less abundant, its presence has been noted in some fermented beverages, where it likely arises from microbial activity during fermentation. Further research is required to quantify its distribution in a wider range of natural sources. Information on the natural occurrence of ester derivatives, such as 3-buten-2-yl acetate, is also limited, though its synthesis from this compound is chemically straightforward, suggesting its potential presence in biological systems.[4]
In the Insect Kingdom
2-Methyl-3-buten-2-ol plays a crucial role as an aggregation pheromone for the Eurasian spruce bark beetle, Ips typographus.[5] This compound, in synergy with other molecules like cis-verbenol, attracts both male and female beetles to host trees, facilitating mass attacks that can overcome the tree's defenses.[1][6] It has also been identified as a potential alarm pheromone in the European hornet, Vespa crabro.[7]
Biosynthesis of 2-Methyl-3-buten-2-ol
In plants, 2-methyl-3-buten-2-ol is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) or deoxyxylulose phosphate (DOXP) pathway, which is responsible for the formation of isoprenoid precursors in plastids. The immediate precursor to 2-methyl-3-buten-2-ol is dimethylallyl diphosphate (DMAPP).[8] The formation of 2-methyl-3-buten-2-ol from DMADP can also occur non-enzymatically, catalyzed by divalent metal ions such as Mn²⁺.[2]
Experimental Protocols
The analysis of volatile compounds like this compound and its derivatives from natural matrices is predominantly carried out using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and efficient method for extracting VOCs from the headspace of a sample.
-
Sample Preparation : A known quantity of the sample (e.g., plant material, insect extract) is placed in a sealed vial.
-
Fiber Selection : A fused silica fiber coated with a suitable stationary phase is used. Common coatings for general VOC analysis include polydimethylsiloxane (PDMS), divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), and polyacrylate.
-
Extraction : The vial is heated to a specific temperature to promote volatilization of the analytes. The SPME fiber is then exposed to the headspace for a defined period to allow for the adsorption of the VOCs.
-
Desorption : The fiber is retracted and introduced into the hot injection port of a GC, where the adsorbed compounds are thermally desorbed onto the analytical column.
Table 3: Exemplary HS-SPME Parameters for Plant Volatile Analysis
| Parameter | Value |
| Fiber Coating | DVB/CAR/PDMS |
| Sample Amount | 0.2 - 3 g |
| Vial Size | 10 - 20 mL |
| Equilibration Temperature | 40 - 60 °C |
| Equilibration Time | 10 - 30 min |
| Extraction Temperature | 40 - 60 °C |
| Extraction Time | 30 - 60 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 1 - 5 min |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile compounds.
-
Gas Chromatograph (GC) :
-
Column : A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5MS, HP-5MS) is typically used for terpene and alcohol analysis.
-
Carrier Gas : Helium is the most common carrier gas.
-
Oven Temperature Program : A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-300°C.
-
-
Mass Spectrometer (MS) :
-
Ionization : Electron ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Identification : Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Signaling Pathways and Biological Activity
Insect Pheromone Signaling
In the spruce bark beetle, Ips typographus, the detection of 2-methyl-3-buten-2-ol is a critical step in initiating aggregation behavior. This process begins with the binding of the pheromone molecule to an Odorant Binding Protein (OBP) in the sensillar lymph of the insect's antenna. The OBP transports the lipophilic pheromone to an Odorant Receptor (OR) located on the membrane of an Olfactory Receptor Neuron (ORN). The binding of the pheromone to the OR, specifically ItypOR41 for cis-verbenol (a co-pheromone), triggers a signal transduction cascade that leads to the depolarization of the ORN and the firing of an action potential.[1] This signal is then transmitted to the antennal lobe of the brain, where it is processed, leading to a behavioral response (attraction).
Plant Signaling and Stress Response
Volatile isoprenoids, including 2-methyl-3-buten-2-ol, can act as signaling molecules in plants, contributing to thermotolerance and defense against herbivores. When a plant is stressed, it can release these VOCs, which can be perceived by neighboring plants. The perception of these signals can prime the receiving plant's defenses, leading to a more rapid and robust response to subsequent stress. The signaling cascade often involves changes in intracellular calcium ion concentrations (Ca²⁺), the activation of mitogen-activated protein kinases (MAPKs), and the induction of defense-related gene expression.
Conclusion and Future Directions
This compound and its derivatives are naturally occurring compounds with significant ecological roles and potential applications. This guide has summarized the current knowledge of their distribution, analysis, biosynthesis, and signaling. Future research should focus on several key areas:
-
Quantitative analysis of this compound and its esters in a wider range of natural sources. This will provide a more complete picture of their distribution and potential biological significance.
-
Elucidation of the specific enzymes and regulatory mechanisms involved in the biosynthesis of these compounds. This could open avenues for their biotechnological production.
-
Detailed characterization of the signaling pathways they mediate in both plants and insects. A deeper understanding of these pathways could lead to the development of novel pest management strategies and tools for enhancing plant resilience.
-
Exploration of the pharmacological properties of these compounds. The sedative effects of 2-methyl-3-buten-2-ol from hops suggest that these molecules may have potential as leads for drug development.
By continuing to investigate these versatile molecules, the scientific community can unlock their full potential for a variety of applications in agriculture, medicine, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-enzymatic formation of isoprene and 2-methyl-3-buten-2-ol (2-MBO) by manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-methyl-3-buten-2-ol, 115-18-4 [thegoodscentscompany.com]
- 4. 3-Buten-2-yl Acetate | CAS#:6737-11-7 | Chemsrc [chemsrc.com]
- 5. [PDF] 2-methyl-3-buten-2-ol: a pheromone component of conifer bark beetles found in the bark of nonhost deciduous trees | Semantic Scholar [semanticscholar.org]
- 6. Eurasian spruce bark beetle detects lanierone using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of 2-methyl-3-buten-2-ol emitted from needles of Pinus ponderosa via the non-mevalonate DOXP/MEP pathway of isoprenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the asymmetric synthesis of chiral 3-buten-2-ol, a valuable building block in the pharmaceutical industry. The methods described focus on achieving high enantiomeric purity, a critical factor in the development of stereospecific drug candidates.
Introduction
Chiral this compound is a key intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). Its stereocenter demands precise control during synthesis to ensure the desired biological activity and to avoid potential adverse effects from unintended stereoisomers. This document outlines two primary strategies for the asymmetric synthesis of this compound: the enantioselective reduction of the prochiral ketone, 3-buten-2-one, and the enantioselective addition of a vinyl nucleophile to acetaldehyde.
Methodologies and Data Presentation
The asymmetric synthesis of chiral this compound can be achieved through several effective methods. Below is a summary of quantitative data for two prominent approaches, highlighting their typical performance in terms of yield and enantiomeric excess (ee).
| Method | Catalyst/Reagent | Substrates | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Reference Note |
| Asymmetric Ketone Reduction | Corey-Bakshi-Shibata (CBS) Catalyst / Borane | 3-Buten-2-one | Good to Excellent | >90 | General method for asymmetric ketone reduction with high enantioselectivity.[1][2][3][4][5] |
| Enantioselective Vinylation | Chiral Ligand-Metal Complex (e.g., Amino Acid-derived) | Acetaldehyde, Vinylzinc Reagent | 40 - 90 | 52 - 91 | Effective for the formation of allylic alcohols from aldehydes and vinylzinc reagents.[6] |
| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435®) | (±)-3-Buten-2-ol | <50 (for each enantiomer) | >95 | A common method for separating racemic alcohols, though the theoretical yield for a single enantiomer is 50%. |
| Enzymatic Ketone Reduction | Alcohol Dehydrogenase (ADH) | 3-Buten-2-one | Good to Excellent | >99 | A green chemistry approach with high enantioselectivity, often used in chemoenzymatic cascades.[7][8][9] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 3-Buten-2-one via CBS Catalysis
This protocol describes the enantioselective reduction of 3-buten-2-one to (S)-3-buten-2-ol using the (S)-2-Methyl-CBS-oxazaborolidine catalyst. The use of the (R)-catalyst will yield the (R)-enantiomer.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
3-Buten-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere is charged with (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents).
-
Anhydrous THF is added to the flask, and the solution is cooled to -20 °C.
-
Borane-dimethyl sulfide complex (e.g., 0.6 equivalents) is added dropwise to the catalyst solution while maintaining the temperature between -20 °C and -15 °C. The mixture is stirred for 15 minutes.
-
A solution of 3-buten-2-one (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with 2 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral this compound.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Protocol 2: Enantioselective Vinylation of Acetaldehyde
This protocol outlines a general procedure for the asymmetric addition of a vinylzinc reagent to acetaldehyde, catalyzed by a chiral ligand.[6]
Materials:
-
Vinyl halide (e.g., vinyl bromide)
-
n-Butyllithium (n-BuLi)
-
Anhydrous zinc chloride (ZnCl₂)
-
Chiral amino acid-derived ligand (e.g., ligand 3d as described in the reference)[6]
-
Acetaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Preparation of the Vinylzinc Reagent:
-
A solution of vinyl bromide in anhydrous diethyl ether is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form vinyllithium.
-
A solution of anhydrous zinc chloride in THF is added to the vinyllithium solution at -78 °C, and the mixture is slowly warmed to 0 °C to form the vinylzinc reagent.
-
-
Asymmetric Addition:
-
In a separate flame-dried flask, the chiral ligand (e.g., 0.1 equivalents) is dissolved in anhydrous diethyl ether.
-
The solution is cooled to 0 °C, and the prepared vinylzinc reagent is added. The mixture is stirred for 30 minutes.
-
The reaction mixture is cooled to -78 °C, and freshly distilled acetaldehyde (1.0 equivalent) is added dropwise.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of saturated ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the chiral this compound.
-
The enantiomeric excess is determined by chiral GC or HPLC.
-
Visualizations
Logical Workflow for Asymmetric Synthesis of this compound
Caption: General workflows for the asymmetric synthesis of chiral this compound.
Signaling Pathway for CBS-Catalyzed Ketone Reduction
Caption: Mechanism of CBS-catalyzed asymmetric reduction of a ketone.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. york.ac.uk [york.ac.uk]
- 6. Enantioselective addition of vinylzinc reagents to aldehydes catalyzed by modular ligands derived from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
The Versatile Synthon: Applications of 3-Buten-2-ol in Modern Organic Synthesis
For Immediate Release
[City, State] – December 13, 2025 – 3-Buten-2-ol, a chiral allylic alcohol, is a versatile and valuable building block in organic synthesis, enabling the construction of complex molecular architectures with high levels of stereocontrol. Its bifunctional nature, possessing both a reactive double bond and a stereogenic secondary alcohol, allows for a diverse range of chemical transformations. This report details several key applications of this compound, providing protocols and quantitative data for researchers, scientists, and drug development professionals.
Palladium-Catalyzed Heck Reaction: A Gateway to Arylated Ketones
The Heck reaction provides a powerful method for carbon-carbon bond formation. This compound can be effectively coupled with aryl halides in the presence of a palladium catalyst to generate valuable arylated ketone products. The reaction proceeds via an initial arylation of the double bond, followed by an isomerization of the resulting enol to the more stable ketone.
Workflow for the Heck Reaction of this compound:
Experimental Protocols for the Oxidation of 3-Buten-2-ol to 3-Buten-2-one
Introduction
The oxidation of 3-buten-2-ol, a secondary allylic alcohol, to its corresponding α,β-unsaturated ketone, 3-buten-2-one (methyl vinyl ketone), is a crucial transformation in organic synthesis. Methyl vinyl ketone is a valuable intermediate in the production of various pharmaceuticals, vitamins, and polymers.[1] This document provides detailed application notes and protocols for three common and effective methods for this oxidation: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and oxidation using activated Manganese Dioxide (MnO₂). These methods offer researchers a range of options depending on the desired scale, sensitivity of other functional groups, and environmental considerations.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a mild and selective oxidizing agent that is highly effective for converting primary and secondary alcohols to aldehydes and ketones, respectively.[2][3] It is particularly useful for allylic alcohols as it generally does not cause over-oxidation to carboxylic acids.[2][3] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM), to prevent the formation of chromic acid.[3]
Data Presentation
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Product | 3-Buten-2-one | - |
| Reagent | Pyridinium Chlorochromate (PCC) | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Stoichiometry (Alcohol:PCC) | 1 : 1.5 | Typical |
| Reaction Temperature | Room Temperature (20-25 °C) | Typical |
| Reaction Time | 2-4 hours | [4] |
| Typical Yield | 80-95% | Estimated |
| Work-up | Filtration through silica gel, solvent evaporation | Typical |
Experimental Protocol
-
Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (1.5 equivalents).
-
Solvent Addition: Anhydrous dichloromethane (DCM) is added to the flask to form a suspension.
-
Substrate Addition: this compound (1.0 equivalent) dissolved in a small amount of anhydrous DCM is added to the stirred suspension in one portion.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 3-buten-2-one.
-
Purification: The crude product can be further purified by distillation if necessary.
Experimental Workflow
Caption: Workflow for PCC Oxidation of this compound.
Swern Oxidation
The Swern oxidation is a mild and highly efficient method for the synthesis of aldehydes and ketones from primary and secondary alcohols, respectively.[5][6] This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA).[6] The reaction is conducted at low temperatures (typically -78 °C) and is known for its excellent functional group tolerance.[5]
Data Presentation
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Product | 3-Buten-2-one | - |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | [6] |
| Solvent | Dichloromethane (DCM) | [7] |
| Stoichiometry (Alcohol:Oxalyl Chloride:DMSO:TEA) | 1 : 1.1 : 1.2 : 2.5 | Typical |
| Reaction Temperature | -78 °C to Room Temperature | [7] |
| Reaction Time | 1-2 hours | [7] |
| Typical Yield | >90% | [7] |
| Work-up | Aqueous quench, extraction, and solvent evaporation | [7] |
Experimental Protocol
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C in a dry ice/acetone bath.
-
Activator Addition: Oxalyl chloride (1.1 equivalents) is slowly added to the cooled DCM.
-
DMSO Addition: A solution of dimethyl sulfoxide (DMSO, 1.2 equivalents) in anhydrous DCM is added dropwise to the stirred solution, maintaining the temperature below -60 °C. The mixture is stirred for 10-15 minutes.
-
Substrate Addition: A solution of this compound (1.0 equivalent) in anhydrous DCM is added dropwise, again keeping the temperature below -60 °C. The reaction is stirred for 30 minutes.
-
Base Addition: Triethylamine (2.5 equivalents) is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude 3-buten-2-one.
-
Purification: The crude product can be purified by distillation if necessary.
Experimental Workflow
Caption: Workflow for Swern Oxidation of this compound.
Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols.[8][9] The reaction is heterogeneous, occurring on the surface of the MnO₂ particles, and typically requires a stoichiometric excess of the reagent.[10] A key advantage is the simple work-up, which involves filtration to remove the manganese dioxide and reduced manganese species.[8]
Data Presentation
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Product | 3-Buten-2-one | - |
| Reagent | Activated Manganese Dioxide (MnO₂) | [8] |
| Solvent | Dichloromethane (DCM) or Chloroform | [8] |
| Stoichiometry (Alcohol:MnO₂) | 1 : 5-10 (by weight) | [10] |
| Reaction Temperature | Room Temperature (20-25 °C) | [9] |
| Reaction Time | 12-24 hours | [8] |
| Typical Yield | 70-90% | Estimated |
| Work-up | Filtration, solvent evaporation | [8] |
Experimental Protocol
-
Setup: A round-bottom flask is charged with this compound (1.0 equivalent) and a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Activated manganese dioxide (5-10 equivalents by weight) is added to the solution.[10]
-
Reaction: The resulting black suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Due to the heterogeneous nature of the reaction, vigorous stirring is essential.
-
Work-up: Once the starting material is consumed (typically 12-24 hours), the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filter cake is washed with additional solvent.
-
Isolation: The combined filtrates are concentrated under reduced pressure to afford the crude 3-buten-2-one.
-
Purification: The product can be purified by distillation if required.
Experimental Workflow
Caption: Workflow for MnO₂ Oxidation of this compound.
References
- 1. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 2. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. scribd.com [scribd.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Manganese Dioxide [commonorganicchemistry.com]
- 9. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 10. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
Application of 3-Buten-2-ol in the Flavor and Fragrance Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Buten-2-ol, also known as methyl vinyl carbinol, is a volatile organic compound with the chemical formula C₄H₈O.[1][2] As a secondary unsaturated alcohol, it possesses unique organoleptic properties that make it a molecule of interest for the flavor and fragrance industry.[3][4] This document provides detailed application notes on its use, summarizing its sensory profile, and offers experimental protocols for its evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O | [1] |
| Molecular Weight | 72.11 g/mol | [1] |
| CAS Number | 598-32-3 | [1] |
| Appearance | Clear, colorless to light yellow liquid | [1][4] |
| Boiling Point | 96-97 °C | [5] |
| Flash Point | 15 °C (59 °F) | [5] |
| Solubility | Fully miscible with water; soluble in chloroform and methanol (sparingly) | [6][7] |
| Kovats Retention Index | 536.6 (Standard non-polar) | [1] |
Organoleptic Properties and Applications in the Flavor Industry
This compound is primarily recognized for its contribution to fruity and sweet flavor profiles.[3] Its distinct aroma makes it a valuable component in the creation of various food and beverage flavors.
Organoleptic Profile
The sensory characteristics of this compound are summarized as follows:
-
Odor: Sweet, fruity.[3] Some sources also describe it as having a "sweet odor".
-
Flavor: Contributes to a fruity taste profile.[3]
Its isomer, 2-methyl-3-buten-2-ol, exhibits a different sensory profile, often described as herbal, earthy, and oily.[8]
Applications and Recommended Usage Levels
This compound is utilized as a flavoring agent in a variety of food categories.[1] Table 2 provides a summary of typical usage levels, which should be considered as a starting point for formulation development.
| Food Category | Normal Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products (excluding category 02.0) | 7.0 | 35.0 |
| Fats and oils, and fat emulsions | 5.0 | 25.0 |
| Edible ices, including sherbet and sorbet | 10.0 | 50.0 |
| Processed fruit | 7.0 | 35.0 |
| Confectionery | 10.0 | 50.0 |
| Bakery wares | 10.0 | 50.0 |
| Meat and meat products | 2.0 | 10.0 |
| Fish and fish products | 2.0 | 10.0 |
| Salts, spices, soups, sauces, salads, etc. | 5.0 | 25.0 |
| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |
| Non-alcoholic beverages | 5.0 | 25.0 |
| Alcoholic beverages | 10.0 | 50.0 |
| Ready-to-eat savories | 20.0 | 100.0 |
| Composite foods | 5.0 | 25.0 |
Data sourced from The Good Scents Company, citing Commission Regulation (EC) No. 1565/2000.[9]
Flavor Pairing Recommendations
Based on its sweet and fruity profile, this compound can be effectively paired with other flavor compounds to create complex and appealing sensory experiences. Consider blending with ingredients that complement or enhance its fruity character, such as esters (e.g., ethyl acetate for a pineapple note), other alcohols, and aldehydes.
Application in the Fragrance Industry
The use of this compound in the fragrance industry is not as clearly defined as in the flavor sector. While one source explicitly states it is "not for fragrance use,"[9] its classification as a fragrance standard by some suppliers and the use of its isomer, 2-methyl-3-buten-2-ol, as a perfuming agent suggest potential applications.[4][8] this compound is an allylic alcohol, a class of compounds that can be used as perfume precursors.[10]
Further research into its stability and compatibility with common fragrance bases is required to fully elucidate its potential in perfumery.[11][12] The International Fragrance Association (IFRA) does not currently list a specific standard for this compound, though it does for related compounds like 4-Phenyl-3-buten-2-ol.[13][14][15]
Experimental Protocols
Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol outlines the determination of the odor-active compounds in a sample containing this compound.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the flavor or fragrance formulation containing this compound in an appropriate solvent (e.g., diethyl ether or dichloromethane).
-
Alternatively, for volatile analysis, utilize headspace sampling techniques such as Solid Phase Microextraction (SPME).
-
If necessary, concentrate the extract to ensure detection of trace components.
-
-
GC-O System Configuration:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactometry port.
-
Column: A non-polar column (e.g., DB-5) and a polar column (e.g., DB-Wax) are recommended for comprehensive analysis.
-
Effluent Splitter: To direct the column effluent to both the FID and the sniffing port simultaneously.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Run a suitable temperature program to separate the volatile compounds.
-
A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time and odor description of each detected scent.
-
Simultaneously, the FID records the chemical profile of the sample.
-
-
Data Analysis:
-
Correlate the retention times of the odor events from the aromagram with the peaks on the FID chromatogram.
-
For identification of unknown odor-active compounds, perform Gas Chromatography-Mass Spectrometry (GC-MS) analysis under the same chromatographic conditions.
-
Protocol 2: Sensory Panel Evaluation - Triangle Test
This protocol is designed to determine if a perceptible sensory difference exists between two samples, for instance, a standard formulation and one containing this compound.
Caption: Workflow for a Triangle Test Sensory Evaluation.
Methodology:
-
Panelist Selection and Training:
-
Recruit a panel of at least 24 individuals.
-
Train panelists to recognize the relevant sensory attributes.
-
-
Sample Preparation:
-
Prepare two identical samples (A) and one different sample (B). For example, A could be a base flavor, and B could be the same base with the addition of this compound.
-
Present the samples in a randomized order to each panelist.
-
-
Evaluation:
-
Each panelist is presented with the three coded samples and asked to identify the one that is different.
-
-
Data Analysis:
-
Collect the responses from all panelists.
-
Analyze the data using a chi-squared test to determine if the number of correct identifications is statistically significant. A significant result indicates that a perceptible difference exists between the samples.
-
Signaling Pathways and Matrix Interactions
The perception of flavor and fragrance molecules like this compound is initiated by their interaction with olfactory receptors in the nasal epithelium.[16] These G-protein coupled receptors trigger a signaling cascade that results in the transmission of an electrical signal to the brain, leading to the perception of smell.[16] The specific olfactory receptors that bind to C4 unsaturated alcohols are an area of ongoing research.
Caption: Simplified Olfactory Signaling Pathway.
In food systems, the release and perception of this compound can be influenced by its interaction with the food matrix.[17] Components such as proteins and lipids can bind to flavor molecules, affecting their volatility and availability to the olfactory receptors.[17][18] The nature of these interactions depends on the physicochemical properties of both the flavor molecule and the matrix components.[17]
Conclusion
This compound is a valuable ingredient in the flavor industry, contributing a sweet and fruity character to a wide range of products. Its application in the fragrance industry is less established and warrants further investigation into its stability and sensory performance in various fragrance applications. The provided experimental protocols for GC-O and sensory panel analysis offer a framework for the systematic evaluation of this compound in different formulations. A deeper understanding of its interaction with food matrices and olfactory receptors will further enhance its effective application in creating appealing and high-quality consumer products.
References
- 1. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sci-toys.com [sci-toys.com]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 598-32-3 [m.chemicalbook.com]
- 5. This compound | 598-32-3 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. sfdchem.com [sfdchem.com]
- 8. 2-methyl-3-buten-2-ol, 115-18-4 [thegoodscentscompany.com]
- 9. This compound [thegoodscentscompany.com]
- 10. EP0760243B1 - Use of allylic alcohol perfumes as a malodour reduction agent - Google Patents [patents.google.com]
- 11. perfumerflavorist.com [perfumerflavorist.com]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 14. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 15. IFRA standards in cosmetics [taobe.consulting]
- 16. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavor Retention and Release from Beverages: A Kinetic and Thermodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavor Retention and Release from Beverages: A Kinetic and Thermodynamic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reaction with 3-Buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols concerning the reaction of Grignard reagents with 3-buten-2-ol. A critical aspect of this reaction is the presence of an acidic hydroxyl proton in this compound. Grignard reagents are potent bases and will preferentially react in an acid-base manner, quenching the reagent.[1][2][3][4] This document first elucidates this primary acid-base pathway and then provides a comprehensive protocol for achieving a successful carbon-carbon bond formation by employing a protecting group strategy. This involves protecting the hydroxyl group, modifying the molecule to introduce a suitable electrophilic site, performing the Grignard reaction, and subsequent deprotection.
Core Principle: The Challenge of Protic Substrates
Grignard reagents (R-MgX) are highly reactive organometallic compounds that function as both strong nucleophiles and strong bases.[2][5] The carbanionic character of the carbon atom bound to magnesium makes it highly susceptible to protonation by even weakly acidic protons, such as those from water or alcohols.[3][4]
When a Grignard reagent is introduced to this compound, the primary and most rapid reaction is the deprotonation of the hydroxyl group. This acid-base reaction consumes the Grignard reagent to form an alkane and a magnesium alkoxide salt, effectively preventing any desired nucleophilic attack on a carbon center.
Caption: Diagram illustrating the primary acid-base reaction that consumes the Grignard reagent.
Strategy for Successful C-C Bond Formation: A Multi-Step Protocol
To utilize this compound in a Grignard reaction for carbon-carbon bond formation, the acidic hydroxyl group must be masked with a protecting group. The protected substrate can then be modified to introduce an electrophilic center for the Grignard reagent to attack. An effective strategy involves the epoxidation of the alkene followed by the Grignard-mediated ring-opening of the epoxide.[6][7]
The overall workflow is as follows:
-
Protection: The hydroxyl group of this compound is converted to a silyl ether.
-
Epoxidation: The double bond of the protected alcohol is oxidized to form an epoxide.
-
Grignard Reaction: The Grignard reagent attacks and opens the epoxide ring.
-
Deprotection & Workup: The protecting group is removed, and the reaction is quenched to yield the final diol product.
Caption: Workflow for a successful Grignard reaction via a protected intermediate.
Experimental Protocols
Caution: All procedures should be performed in a well-ventilated fume hood. Anhydrous conditions are critical for the success of Grignard reactions.[2][4] All glassware must be flame-dried or oven-dried before use and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Protection of this compound
This protocol converts the hydroxyl group to a tert-Butyldimethylsilyl (TBDMS) ether.
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), imidazole (2.5 eq), and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DCM to the flask over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected alcohol. Purify by flash chromatography if necessary.
-
Protocol 2: Epoxidation of Protected this compound
-
Materials:
-
Protected this compound (from Protocol 4.1)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Anhydrous Dichloromethane (DCM)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the protected alcohol (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add m-CPBA (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding 10% aqueous Na₂S₂O₃ to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic phase over MgSO₄, filter, and concentrate in vacuo to yield the crude epoxide.
-
Protocol 3: Grignard Reaction with Protected Epoxide
-
Materials:
-
Protected epoxide (from Protocol 4.2)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the crude epoxide (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel, under an inert atmosphere.
-
Cool the solution to -20 °C (acetonitrile/dry ice bath).
-
Slowly add MeMgBr (1.5 eq) via the dropping funnel over 30 minutes.
-
Stir the reaction at -20 °C for 2 hours.
-
Allow the reaction to slowly warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Protocol 4: Deprotection
-
Materials:
-
Crude product from Protocol 4.3
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude product from the Grignard reaction in anhydrous THF.
-
Add TBAF (1.5 eq) and stir at room temperature for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to isolate the final diol product.
-
Data Presentation
The following table presents representative quantitative data for the described multi-step synthesis. Actual results may vary based on reagent purity, reaction scale, and laboratory technique.
| Step | Reactant | Reagent(s) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. Protection | This compound | TBDMS-Cl, Imidazole | DCM | 0 to RT | 4-6 | 90-98% |
| 2. Epoxidation | Protected Alcohol | m-CPBA | DCM | 0 to RT | 3-5 | 85-95% |
| 3. Grignard | Protected Epoxide | MeMgBr | THF | -20 to 0 | 3 | 75-85% |
| 4. Deprotection | Silyl Ether | TBAF | THF | RT | 3-5 | 90-97% |
Potential Side Reactions and Considerations
-
Grignard Reagent Titration: The concentration of commercial Grignard reagents can vary. It is best practice to titrate the reagent before use to ensure accurate stoichiometry.
-
Regioselectivity: The Grignard attack on the epoxide (Step 3) will preferentially occur at the less sterically hindered carbon, but mixtures of regioisomers are possible.
-
Oppenauer-type Oxidation: In some Grignard reactions with carbonyls, the magnesium alkoxide product can oxidize unreacted starting material, leading to ketone byproducts.[8][9] While less common with epoxide opening, it is a known side reaction pathway in Grignard chemistry.
-
Dimerization: During the formation of Grignard reagents from halides, a side product from the coupling of two alkyl/allyl groups can form.[10] This is not a concern in the provided protocol but is relevant when preparing the reagent itself.
References
- 1. 9.6 Alcohols from Carbonyl Compounds: Grignard Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Enantioselective Synthesis Using Chiral Auxiliaries
Topic: Enantioselective Synthesis Using 3-Buten-2-OL as a Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Note on this compound as a Chiral Auxiliary:
Extensive review of the scientific literature indicates that this compound is not commonly employed as a chiral auxiliary in enantioselective synthesis. Effective chiral auxiliaries typically possess specific structural features that enable high stereocontrol, such as conformational rigidity, significant steric bulk to effectively shield one face of a reactive intermediate, and the presence of coordinating groups to form well-defined transition states. Simple, flexible chiral alcohols like this compound generally lack these combined features, leading to low diastereoselectivity in reactions.
Therefore, this document will focus on the principles and protocols of enantioselective synthesis using a well-established and highly effective class of chiral auxiliaries—the Evans oxazolidinones—to provide a practical and informative guide for researchers. The principles and workflows described are broadly applicable and illustrate the requirements for successful asymmetric induction.
General Principles of Enantioselective Synthesis with Chiral Auxiliaries
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction.[1] The general workflow involves three key steps:
-
Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.
-
Diastereoselective Reaction: The substrate-auxiliary adduct undergoes a reaction (e.g., alkylation, aldol reaction, Diels-Alder) to create a new stereocenter. The auxiliary's chiral environment directs the reaction to favor the formation of one diastereomer over the other.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. A key advantage is that the auxiliary can often be recovered and reused.[1]
Application Example: Evans Asymmetric Aldol Reaction
The Evans oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective synthesis, particularly in aldol reactions.[2] They offer high levels of diastereoselectivity and the auxiliary is easily cleaved under mild conditions.
Mechanism of Stereocontrol
The high stereoselectivity of the Evans aldol reaction arises from a well-defined, chair-like six-membered transition state, which is stabilized by chelation of the boron enolate. The bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.
Data Presentation: Evans Aldol Reaction Performance
The following table summarizes representative data for the reaction of a propionyl oxazolidinone with various aldehydes.
| Entry | Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | >99:1 | 80-95 | [2] |
| 2 | Benzaldehyde | >99:1 | 80-95 | [2] |
| 3 | Acetaldehyde | 97:3 | 75-85 | [2] |
Experimental Protocols
The following protocols are generalized for an Evans asymmetric aldol reaction using a valine-derived oxazolidinone auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral oxazolidinone (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise to the solution.
-
Workup: Allow the reaction to stir for 1 hour at -78 °C, then warm to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-acyl oxazolidinone is typically purified by flash column chromatography.
Protocol 2: Diastereoselective Aldol Reaction
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the purified N-acyl oxazolidinone (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, ~0.1 M).
-
Enolate Formation: Cool the solution to 0 °C. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture at 0 °C for 30-60 minutes.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise.
-
Reaction: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide at 0 °C to oxidize the boron species. Stir vigorously for 1 hour. Extract the product with DCM (3x), wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude aldol adduct can be purified by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Setup: Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (4:1, ~0.1 M).
-
Hydrolysis: Cool the solution to 0 °C. Add aqueous hydrogen peroxide (30%, 4.0 eq), followed by lithium hydroxide (2.0 eq) in water.
-
Reaction: Stir the mixture at 0 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Quench the excess peroxide by adding aqueous sodium sulfite. Concentrate the mixture to remove most of the THF. The aqueous solution can then be extracted with DCM or ethyl acetate to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate (3x) to isolate the chiral β-hydroxy acid product. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Conclusion
While this compound is not a suitable chiral auxiliary for enantioselective synthesis due to its structural simplicity, the principles of auxiliary-based stereocontrol are a cornerstone of modern organic chemistry. The use of well-designed auxiliaries, such as Evans oxazolidinones, provides a robust and predictable method for the synthesis of enantiomerically pure compounds. The key to their success lies in their ability to form rigid, chelated transition states that create a highly differentiated steric environment, guiding the reaction pathway to the desired diastereomer with high fidelity. For researchers aiming to perform enantioselective synthesis, the selection of a proven chiral auxiliary is critical for achieving high yields and stereoselectivity.
References
Application Notes and Protocols for the Polymerization of 3-Buten-2-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Buten-2-ol, a secondary allylic alcohol, presents a unique monomer for the synthesis of functional polymers. The presence of both a polymerizable vinyl group and a reactive hydroxyl group on a small molecular scaffold makes poly(this compound) a potentially valuable material for a range of applications, including drug delivery, biomaterial engineering, and advanced coatings. The pendant hydroxyl groups along the polymer backbone offer sites for post-polymerization modification, allowing for the attachment of therapeutic agents, targeting ligands, or other functional moieties.
These application notes provide a comprehensive overview of the potential polymerization strategies for this compound. Due to the limited direct literature on the homopolymerization of this specific monomer, the following protocols are based on established principles for the polymerization of structurally related vinyl and allylic alcohols. The inherent challenges associated with the polymerization of allylic alcohols, such as degradative chain transfer, are also discussed.
Polymerization Strategies for this compound
The polymerization of this compound can be approached through several mechanisms, including cationic, radical, and enzymatic polymerization. Each method offers distinct advantages and presents unique challenges.
Cationic Polymerization
Cationic polymerization is a suitable method for alkenes with electron-donating substituents.[1][2] The hydroxyl group of this compound can act as an electron-donating group, potentially stabilizing the propagating carbocation. However, the hydroxyl group can also act as a nucleophile or a proton source, which may lead to side reactions and termination.[3]
Radical Polymerization
Free radical polymerization is a versatile technique for a wide range of vinyl monomers.[4] However, the polymerization of allylic monomers, such as allyl alcohol, can be inefficient due to degradative chain transfer to the monomer, where a hydrogen atom is abstracted from the allylic position, forming a stable, non-propagating radical.[5] This can result in low molecular weight polymers.
Enzymatic Polymerization
Enzymatic polymerization offers a green and highly selective alternative to traditional chemical methods.[6][7] Lipases, for example, have been successfully employed in the polymerization of various monomers. For a monomer like this compound, enzymatic catalysis could potentially proceed via a polycondensation-like mechanism involving the hydroxyl group or through addition polymerization of the vinyl group, depending on the enzyme and reaction conditions. This method can offer remarkable control over the polymer structure under mild reaction conditions.[8]
Experimental Protocols
The following are detailed, hypothetical protocols for the polymerization of this compound based on established methodologies for analogous monomers.
Protocol 1: Cationic Polymerization of this compound
Objective: To synthesize poly(this compound) via cationic polymerization using a Lewis acid initiator.
Materials:
-
This compound (freshly distilled)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Nitrogen gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation of the Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.
-
Monomer and Solvent Addition: 5.0 g (69.3 mmol) of freshly distilled this compound is dissolved in 50 mL of anhydrous DCM and transferred to the Schlenk flask via a cannula under a nitrogen atmosphere.
-
Initiation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. 0.1 mL (0.81 mmol) of BF₃·OEt₂ is added dropwise to the stirred solution via a syringe.
-
Polymerization: The reaction is allowed to proceed at -78 °C for 24 hours under a nitrogen atmosphere.
-
Termination: The polymerization is terminated by the addition of 5 mL of pre-chilled methanol.
-
Polymer Isolation: The reaction mixture is allowed to warm to room temperature, and the polymer is precipitated by pouring the solution into a large excess of cold diethyl ether. The precipitated polymer is collected by filtration, redissolved in a minimal amount of methanol, and re-precipitated in diethyl ether.
-
Drying: The final polymer is dried under vacuum at 40 °C to a constant weight.
-
Characterization: The resulting polymer is characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and gel permeation chromatography (GPC) to determine its structure, molecular weight, and polydispersity index (PDI).
Potential Challenges:
-
Side Reactions: The hydroxyl group of the monomer can react with the growing carbocation, leading to chain termination or branching.
-
Dehydration: The acidic conditions may cause dehydration of the secondary alcohol to form butadiene, which can also polymerize.
-
Low Molecular Weight: Chain transfer reactions can limit the achievable molecular weight.
Protocol 2: Radical Polymerization of this compound
Objective: To synthesize poly(this compound) via free radical polymerization.
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
-
Nitrogen gas (high purity)
-
Schlenk flask with a condenser
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Reaction Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled and flame-dried under vacuum, then filled with nitrogen.
-
Reagent Addition: 5.0 g (69.3 mmol) of purified this compound and 20 mL of anhydrous DMF are added to the flask. 0.114 g (0.69 mmol, 1 mol% relative to monomer) of AIBN is then added.
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is placed in a preheated oil bath at 70 °C and stirred for 48 hours under a nitrogen atmosphere.
-
Polymer Isolation: After cooling to room temperature, the solution is diluted with a small amount of methanol and the polymer is precipitated by adding the solution dropwise to a large volume of rapidly stirring diethyl ether.
-
Purification: The precipitate is collected by filtration and redissolved in methanol and re-precipitated. This process is repeated twice.
-
Drying: The purified polymer is dried in a vacuum oven at 50 °C until a constant weight is achieved.
-
Characterization: The polymer is characterized by ¹H NMR, ¹³C NMR, FT-IR, and GPC.
Potential Challenges:
-
Degradative Chain Transfer: This is a significant issue with allylic monomers and is expected to result in low molecular weight polymers.[5]
-
Low Conversion: The reactivity of the allylic double bond in radical polymerization is relatively low.[5]
Protocol 3: Enzymatic Polymerization of this compound
Objective: To synthesize poly(this compound) using an immobilized lipase catalyst.
Materials:
-
This compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Nitrogen gas
-
Reaction vessel with a Dean-Stark trap or vacuum line
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Enzyme Activation: Novozym 435 (10% by weight of the monomer) is dried in a vacuum desiccator over P₂O₅ for 24 hours prior to use.
-
Reaction Setup: A 50 mL round-bottom flask is charged with 5.0 g (69.3 mmol) of this compound, 20 mL of anhydrous toluene, and the activated Novozym 435. The flask is equipped with a system for water removal (e.g., connected to a vacuum line through a cold trap, or a Dean-Stark trap filled with molecular sieves).
-
Polymerization: The reaction mixture is heated to 90 °C with vigorous stirring under a slow stream of nitrogen or reduced pressure to facilitate the removal of any water formed. The reaction is continued for 72 hours.
-
Enzyme Removal: After the reaction, the mixture is cooled to room temperature, and the immobilized enzyme is removed by filtration. The enzyme can be washed with toluene and dried for potential reuse.
-
Polymer Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting viscous product is dissolved in a small amount of methanol and precipitated into cold diethyl ether.
-
Drying: The polymer is dried under vacuum at 40 °C.
-
Characterization: The structure and molecular weight of the polymer are determined using ¹H NMR, ¹³C NMR, FT-IR, and GPC.
Potential Challenges:
-
Enzyme Deactivation: High temperatures or the presence of impurities could deactivate the enzyme.
-
Reaction Equilibrium: The removal of water (if formed) is crucial to drive the equilibrium towards polymer formation in a polycondensation-type reaction. The exact mechanism of enzymatic polymerization of a vinyl alcohol is not well-established and could be complex.
Data Presentation
The following table summarizes the hypothetical reaction conditions and expected outcomes for the polymerization of this compound. The expected molecular weights and PDIs are estimates based on the polymerization of analogous monomers and the known challenges of each technique.
| Parameter | Cationic Polymerization | Radical Polymerization | Enzymatic Polymerization |
| Initiator/Catalyst | BF₃·OEt₂ | AIBN | Immobilized Lipase B |
| Solvent | Dichloromethane | N,N-Dimethylformamide | Toluene (or solvent-free) |
| Temperature | -78 °C | 70 °C | 90 °C |
| Reaction Time | 24 hours | 48 hours | 72 hours |
| Expected Mn ( g/mol ) | 1,000 - 5,000 | 500 - 3,000 | 1,000 - 8,000 |
| Expected PDI | 1.5 - 3.0 | 2.0 - 4.0 | 1.2 - 2.5 |
| Key Challenges | Side reactions, Dehydration | Degradative chain transfer | Reaction equilibrium, Mechanism |
Visualizations
Polymerization Mechanisms
References
Application Notes and Protocols for Biocatalytic Transformations of 3-Buten-2-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic transformation of 3-buten-2-ol, a valuable chiral building block in organic synthesis and pharmaceutical development. The focus is on enzymatic kinetic resolution (EKR) to obtain enantiomerically enriched (R)- and (S)-3-buten-2-ol, which are crucial intermediates for the synthesis of complex chiral molecules.
Introduction
This compound is a secondary alcohol that possesses a chiral center, making it a target for stereoselective synthesis. The production of enantiomerically pure forms of such alcohols is of significant interest in the pharmaceutical industry, where the chirality of a molecule can dictate its pharmacological activity and safety profile.[] Biocatalysis, utilizing enzymes such as lipases, offers a green and highly selective method for the resolution of racemic mixtures of chiral alcohols.
This document outlines the principles of lipase-catalyzed kinetic resolution of this compound and provides a detailed experimental protocol adaptable for laboratory-scale synthesis.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. The process relies on the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze the transformation of one enantiomer over the other. In the case of this compound, a lipase can be used to acylate one of the enantiomers, leaving the other enantiomer unreacted. This results in a mixture of an acylated product and the unreacted alcohol, which can then be separated based on their different physical properties. The success of the resolution is quantified by the conversion rate and the enantiomeric excess (ee) of both the product and the remaining substrate.
Applications in Pharmaceutical Synthesis
Enantiomerically pure secondary alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[2] The individual enantiomers of a drug can exhibit significantly different pharmacological activities. For instance, one enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[] Therefore, the ability to produce single-enantiomer drugs is a critical aspect of modern drug development.[3] Chiral alcohols, such as the enantiomers of this compound, serve as versatile synthons for the construction of these complex, stereochemically defined molecules. While specific drug synthesis pathways originating from this compound are proprietary and less commonly published, the structural motif is highly valuable for introducing chirality into drug candidates.
Experimental Protocols
The following protocol is a general guideline for the lipase-catalyzed kinetic resolution of racemic this compound via acylation. It is based on established procedures for similar secondary alcohols and may require optimization for specific laboratory conditions and desired outcomes.[4]
Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Buten-2-ol
Materials:
-
(±)-3-Buten-2-ol
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on acrylic resin)
-
Acyl donor (e.g., Vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., n-Hexane, tert-Butyl methyl ether)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer or orbital shaker
-
Temperature-controlled bath or heating mantle
-
Analytical equipment for monitoring the reaction (Chiral Gas Chromatography or Chiral High-Performance Liquid Chromatography)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve racemic this compound (1.0 equivalent) in the chosen anhydrous organic solvent (e.g., 10-20 mL per gram of substrate).
-
Add the immobilized lipase (e.g., 20-50 mg of Novozym® 435 per mmol of substrate).
-
Add the acyl donor (e.g., 1.5-3.0 equivalents of vinyl acetate).
-
-
Reaction Conditions:
-
Seal the flask and place it in a temperature-controlled environment (typically 30-40 °C).
-
Stir the reaction mixture at a constant rate (e.g., 200-250 rpm).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by chiral GC or HPLC.
-
The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the acylated product.
-
-
Work-up:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused for subsequent reactions.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Separate the resulting mixture of the unreacted this compound enantiomer and the acylated product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Determine the enantiomeric excess of the purified alcohol and the acylated product using chiral GC or HPLC.
-
The acylated enantiomer can be deacylated (e.g., by hydrolysis with a mild base like potassium carbonate in methanol) to yield the corresponding enantiomerically pure alcohol.
-
Quantitative Data Summary
| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee (Substrate) (%) | ee (Product) (%) | Reference |
| (±)-3-Bromobutan-2-ol | Pseudomonas sp. | Vinyl acetate | n-Hexane | 25-40 | ~50 | >99 | >99 | [4] |
| (±)-4-phenylbut-3-en-2-ol | Novozym® 435 | Isopropenyl acetate | Diisopropyl ether | 25 | 50 | >99 | >99 | [5] |
| (±)-1-(1-naphthyl)ethanol | Novozym® 435 | Vinyl acetate | n-Heptane | 60 | 48 | 90 | >99 | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic kinetic resolution of this compound.
References
Application Notes and Protocols: Synthesis of 3-Buten-2-ol Derivatives for Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Buten-2-ol is a versatile chemical intermediate that, through derivatization, can be transformed into a range of monomers suitable for polymerization.[1] The resulting polymers, particularly those derived from esterification, hold potential for various applications in material science, including the formulation of coatings, adhesives, and resins. These materials can be tailored to exhibit specific mechanical and thermal properties. This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent polymerization, along with representative data from analogous polymer systems to guide research and development.
I. Synthesis of this compound Ester Monomers
The most common method for synthesizing esters from alcohols is the Fischer esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst.[2] This method is directly applicable to the synthesis of this compound derivatives.
Experimental Protocol: Fischer Esterification of this compound
Objective: To synthesize a this compound ester (e.g., 3-buten-2-yl acetate) from this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid for 3-buten-2-yl acetate)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate (drying agent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Diethyl ether (or other suitable extraction solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1.0 mole of this compound and 1.2 moles of the desired carboxylic acid.
-
Catalyst Addition: Slowly add 3-5 drops of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-100°C) for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.
-
Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid) and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude ester can be further purified by distillation.
Expected Yield: 70-85% (dependent on the specific carboxylic acid used).
II. Polymerization of this compound Ester Monomers
Derivatives of this compound, such as 3-buten-2-yl acetate, can be polymerized via free-radical polymerization, similar to other vinyl and allyl monomers.[3] It is important to note that the presence of allylic protons in this compound derivatives can lead to chain transfer reactions, which may result in polymers with lower molecular weights compared to vinyl monomers.[3][4]
Experimental Protocol: Free-Radical Polymerization of 3-Buten-2-yl Acetate
Objective: To synthesize poly(3-buten-2-yl acetate) via free-radical polymerization.
Materials:
-
3-Buten-2-yl acetate (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Toluene or other suitable solvent (optional, for solution polymerization)
-
Methanol (for precipitation)
-
Schlenk flask or other suitable reaction vessel
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer Purification: Purify the 3-buten-2-yl acetate monomer by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup:
-
Bulk Polymerization: Place the purified monomer in a Schlenk flask.
-
Solution Polymerization: Dissolve the purified monomer in toluene (e.g., 2 M concentration).
-
-
Initiator Addition: Add the radical initiator (e.g., 0.1-1.0 mol% relative to the monomer).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture in an oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN) under an inert atmosphere (nitrogen or argon) for 12-24 hours.
-
Isolation of Polymer:
-
Cool the reaction mixture to room temperature. If the polymer has precipitated, it can be collected by filtration.
-
If the polymer is in solution, precipitate it by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying: Wash the polymer with fresh non-solvent and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
III. Data Presentation: Properties of Analogous Polymers
As specific material properties for homopolymers of this compound derivatives are not widely reported, the following table presents data for structurally related polymers to provide a baseline for expected performance. The properties of copolymers containing this compound derivatives can be tuned by adjusting the comonomer ratios.
| Property | Poly(vinyl acetate) (PVAc) | Ethylene-Vinyl Acetate (EVA) (28% VA) | Vinyl Ester Resin (Typical) |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 20 - 50 | 15 - 30 | 40 - 90 |
| Young's Modulus (GPa) | 1.5 - 3.0 | 0.02 - 0.2 | 2.5 - 4.0 |
| Elongation at Break (%) | 10 - 50 | 600 - 800 | 3 - 8 |
| Thermal Properties | |||
| Glass Transition (Tg) (°C) | 30 - 45 | -35 to -15 | 80 - 150 |
| Melting Point (Tm) (°C) | Amorphous | 75 - 95 | N/A (Thermoset) |
| Decomposition Temp. (°C) | ~250 | ~300 | ~300 - 400 |
Note: These values are approximate and can vary significantly with molecular weight, copolymer composition, and the presence of additives.[5][6][7][8][9][10]
IV. Visualizations
Diagrams
Caption: Synthesis of a this compound Ester via Fischer Esterification.
Caption: Free-Radical Polymerization of a this compound Ester.
V. Applications in Material Science
Polymers derived from this compound esters are expected to find applications in areas similar to those of other vinyl and allyl ester polymers.
-
Coatings and Resins: The ester functionality can provide good adhesion to various substrates, making these polymers suitable for use in coatings and resin formulations.[1][2][11][12] By copolymerizing with other monomers, properties such as hardness, flexibility, and chemical resistance can be tailored.
-
Adhesives: Similar to polyvinyl acetate, polymers of this compound esters could be formulated into adhesives. The polarity of the ester groups contributes to adhesive properties.
-
Functional Materials: The double bond in the butenyl group offers a site for post-polymerization modification, allowing for the introduction of other functional groups. This can be utilized to create materials with specific properties, such as for biomedical applications or as crosslinkable resins.
VI. Conclusion
The synthesis of this compound derivatives, particularly esters, provides a pathway to a novel class of monomers for polymer synthesis. While the polymerization of these monomers may be influenced by chain transfer reactions, they offer the potential to create functional materials with tunable properties. The protocols and data presented here, based on well-established chemical principles and analogous polymer systems, serve as a valuable starting point for researchers exploring the use of this compound derivatives in material science. Further research into the specific properties of homopolymers and copolymers of this compound esters is warranted to fully elucidate their potential.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0703250B1 - Polymers of allyl esters with allylic alcohols or propoxylated allylic alcohols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethylene Vinyl Acetate: An In-Depth Overview of EVA [eureka.patsnap.com]
- 6. The performance of ethylene-vinyl acetate copolymer_Chemicalbook [chemicalbook.com]
- 7. composites.utk.edu [composites.utk.edu]
- 8. ijesi.org [ijesi.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. gantrade.com [gantrade.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Buten-2-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 3-Buten-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and decomposition products. Depending on the synthetic route, these may include:
-
Isomeric impurities: Such as 1-Buten-3-ol.
-
Related alcohols and ketones: For example, 2-butanol, and butanone from side reactions.
-
Polymerization products: Alkenes, especially conjugated ones, can polymerize.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
-
Water: this compound is soluble in water, so moisture can be a significant impurity.[1][2]
Q2: What are the primary methods for purifying this compound?
A2: The most effective and commonly used purification techniques for this compound are:
-
Fractional Distillation: This is the preferred method for separating this compound from impurities with different boiling points.[3][4]
-
Flash Column Chromatography: Useful for removing non-volatile impurities or compounds with very different polarities.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Weight | 72.11 g/mol | [5][6][7][8] |
| Boiling Point | 96-97 °C at 760 mmHg | [2][6][7] |
| Density | 0.832 g/mL at 25 °C | [2][6] |
| Refractive Index | n20/D 1.415 | [6] |
| Solubility in Water | Soluble | [1][2] |
| Flash Point | 15 °C (59 °F) | [6][7] |
Q4: Are there any known azeotropes of this compound that could complicate distillation?
Troubleshooting Guides
Fractional Distillation
Issue 1: The boiling point is not stable during distillation.
-
Possible Cause: The presence of multiple impurities with close boiling points or the formation of an azeotrope.
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Slower Distillation Rate: Reduce the heating rate to allow for better equilibrium between the liquid and vapor phases in the column. A rate of 1-2 drops per second is recommended.
-
Check for Azeotropes: If the boiling point remains constant but the purity is low, an azeotrope may be present. Consider a different purification technique or azeotropic distillation with a suitable entrainer.
-
Issue 2: The product is wet (contains water).
-
Possible Cause: Incomplete drying of the crude product before distillation or absorption of atmospheric moisture.
-
Solution:
-
Pre-dry the Crude Product: Before distillation, dry the crude this compound with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Use a Drying Tube: Fit the distillation apparatus with a drying tube containing a desiccant (e.g., calcium chloride) to prevent atmospheric moisture from entering the system.
-
Flash Column Chromatography
Issue 1: The compound does not move from the origin on the TLC plate or column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Test Different Solvent Systems: Screen a variety of solvent systems with different polarities to find one that provides a good retention factor (Rf) of 0.2-0.4 for this compound on a TLC plate.
-
Issue 2: The compound streaks on the TLC plate or column, leading to poor separation.
-
Possible Cause: The sample is overloaded, the compound has low solubility in the eluent, or it is interacting strongly with the stationary phase.
-
Solution:
-
Reduce Sample Load: Apply a smaller amount of the crude product to the column.
-
Change the Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina instead of silica gel.
-
Modify the Eluent: Adding a small amount of a more polar solvent (like methanol) or a few drops of a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) can sometimes improve peak shape.
-
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Drying: Dry the crude this compound over anhydrous magnesium sulfate for at least 30 minutes, then filter to remove the drying agent.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Distillation:
-
Add the dried crude this compound and a few boiling chips to the distillation flask.
-
Heat the flask gently.
-
Collect any initial low-boiling fractions (forerun) until the vapor temperature stabilizes near the boiling point of this compound (96-97 °C).
-
Collect the main fraction in a clean, dry receiving flask as the temperature remains constant.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Flash Column Chromatography of this compound
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.
-
Column Packing:
-
Pack a glass column with silica gel using the chosen solvent system (wet packing is recommended).
-
Ensure the silica gel bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for the fractional distillation of this compound.
References
- 1. This compound [thegoodscentscompany.com]
- 2. This compound | 598-32-3 [chemicalbook.com]
- 3. Simple and Fractional Distillation [cs.gordon.edu]
- 4. energyeducation.ca [energyeducation.ca]
- 5. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-丁烯-2-醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 598-32-3 | FB15773 | Biosynth [biosynth.com]
- 8. scbt.com [scbt.com]
Common side reactions in the synthesis of 3-Buten-2-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-buten-2-ol. The following information is designed to help you identify and mitigate common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most prevalent laboratory-scale methods for the synthesis of this compound are:
-
Reduction of Methyl Vinyl Ketone (MVK): This method involves the selective reduction of the carbonyl group of MVK.
-
Reaction of Vinylmagnesium Bromide with Acetaldehyde: This is a classic Grignard reaction to form the desired secondary alcohol.
-
Partial Hydrogenation of 3-Butyn-2-ol: This method involves the selective reduction of an alkyne to an alkene.
Q2: I am seeing an unexpected saturated alcohol, 2-butanol, in my product mixture. What is the likely cause?
A2: The formation of 2-butanol is a common side reaction in two of the primary synthesis routes. If you are reducing methyl vinyl ketone, it is likely due to a 1,4-conjugate addition of the hydride, followed by reduction of the resulting ketone. If you are hydrogenating 3-butyn-2-ol, it is the result of over-hydrogenation.
Q3: My Grignard reaction for the synthesis of this compound has a low yield, and I am recovering a significant amount of my acetaldehyde starting material. What is happening?
A3: This is a common issue when using Grignard reagents with enolizable aldehydes like acetaldehyde. The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, forming an enolate. This enolate is unreactive towards the Grignard reagent and will be protonated back to acetaldehyde during the aqueous workup, thus reducing the yield of your desired alcohol.
Q4: During the hydrogenation of 3-butyn-2-ol, besides the desired product and 2-butanol, I observe another byproduct. What could it be?
A4: A possible byproduct in the hydrogenation of 3-butyn-2-ol is 2-butanone. This can arise from the isomerization of the double bond in the this compound product.
Troubleshooting Guides
Synthesis Route 1: Reduction of Methyl Vinyl Ketone (MVK)
The primary challenge in this synthesis is achieving selective 1,2-addition to the carbonyl group while minimizing the competing 1,4-conjugate addition.
Problem: Low yield of this compound and formation of 2-butanol.
-
Cause: The use of a "soft" hydride reagent, such as sodium borohydride (NaBH₄) alone, favors 1,4-addition to the α,β-unsaturated system. This leads to the formation of butan-2-one, which is then subsequently reduced to 2-butanol.
-
Troubleshooting:
-
Employ a "harder" hydride reagent: The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective in promoting 1,2-reduction.[1][2][3][4][5] The cerium ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and favoring direct attack by the hydride.
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity.
-
Data Presentation: Comparison of Reducing Agents for MVK
| Reducing Agent | Predominant Product | Approximate Ratio (1,2:1,4) | Reference |
| NaBH₄ | 2-Butanol | Low | [6] |
| NaBH₄, CeCl₃ (Luche Reduction) | This compound | High | [1][2][3][4][5] |
| Diisobutylaluminium hydride (DIBAL-H) | Mixture | Varies with conditions |
Experimental Protocol: Luche Reduction of Methyl Vinyl Ketone
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl vinyl ketone and cerium(III) chloride heptahydrate in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of sodium borohydride in methanol to the cooled mixture with vigorous stirring.
-
Quenching: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of water, followed by dilute hydrochloric acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and purify by distillation.
Logical Relationship: 1,2- vs. 1,4-Reduction of MVK
Caption: Competing pathways in the reduction of methyl vinyl ketone.
Synthesis Route 2: Reaction of Vinylmagnesium Bromide with Acetaldehyde
This Grignard synthesis is susceptible to issues related to the basicity of the Grignard reagent and the presence of acidic protons in acetaldehyde.
Problem: Low yield of this compound and recovery of acetaldehyde.
-
Cause: The vinylmagnesium bromide is acting as a base and deprotonating the α-carbon of acetaldehyde to form an enolate.[7]
-
Troubleshooting:
-
Use of Cerium(III) Chloride: The addition of anhydrous cerium(III) chloride to the reaction mixture before the addition of the aldehyde can suppress enolization by forming a less basic organocerium reagent in situ.
-
Slow Addition at Low Temperature: Add the acetaldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor the nucleophilic addition over the deprotonation.
-
Problem: Formation of 1,3-butadiene.
-
Cause: This is likely due to a Wurtz-type coupling reaction between two molecules of vinylmagnesium bromide.
-
Troubleshooting:
-
Controlled Formation of Grignard Reagent: Ensure the slow addition of vinyl bromide to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the vinyl bromide and minimize coupling.
-
Use of an excess of magnesium.
-
Experimental Protocol: Grignard Synthesis of this compound
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare vinylmagnesium bromide from magnesium turnings and vinyl bromide in anhydrous tetrahydrofuran (THF).[8]
-
Reaction with Acetaldehyde: Cool the Grignard solution to 0 °C. Add a solution of freshly distilled acetaldehyde in anhydrous THF dropwise via the addition funnel with efficient stirring.
-
Quenching: Once the addition is complete, allow the reaction to stir for a specified time before quenching by the slow addition of a saturated aqueous solution of ammonium chloride.[9]
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation.
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Synthesis Route 3: Partial Hydrogenation of 3-Butyn-2-ol
The key to this synthesis is to achieve selective reduction of the triple bond to a double bond without further reduction to a single bond.
Problem: Formation of 2-butanol.
-
Cause: Over-hydrogenation of the alkyne or the intermediate alkene.
-
Troubleshooting:
-
Use of a Poisoned Catalyst: Employ a catalyst with reduced activity, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), to prevent over-reduction.[10]
-
Careful Monitoring of Hydrogen Uptake: Monitor the reaction progress by measuring the volume of hydrogen consumed and stop the reaction once the theoretical amount for the formation of the alkene has been absorbed.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can also improve selectivity.[11]
-
Problem: Formation of 2-butanone.
-
Cause: Isomerization of the double bond in this compound.
-
Troubleshooting:
-
Catalyst Choice: Some catalysts may be more prone to promoting isomerization. Experiment with different supported catalysts (e.g., Pd/BaSO₄) or different catalyst poisons.
-
Reaction Time: Minimize the reaction time after the alkyne has been consumed to reduce the opportunity for isomerization.
-
Data Presentation: Selectivity in Alkyne Hydrogenation
| Catalyst | Selectivity for Alkene | Comments | Reference |
| Pd/C | Low to moderate | Prone to over-hydrogenation | [10] |
| Lindlar's Catalyst (Pd/CaCO₃, poisoned) | High | Standard for selective alkyne hydrogenation | [10][12] |
| Pd/ZnO | High | Can show high selectivity | [13][14] |
| PdxAu₁-x alloys | High | Can offer high selectivity at high conversion | [15] |
Experimental Protocol: Selective Hydrogenation of 3-Butyn-2-ol
-
Setup: In a hydrogenation flask, dissolve 3-butyn-2-ol in a suitable solvent (e.g., methanol or ethanol). Add the Lindlar's catalyst and a catalyst poison such as quinoline.
-
Hydrogenation: Connect the flask to a hydrogenation apparatus. Purge the system with hydrogen, and then maintain a positive pressure of hydrogen while vigorously stirring the mixture.
-
Monitoring: Monitor the reaction by hydrogen uptake or by periodically taking samples for GC analysis.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the resulting this compound by distillation.[16]
Signaling Pathway: Hydrogenation of 3-Butyn-2-ol
Caption: Reaction pathways in the hydrogenation of 3-butyn-2-ol.
References
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. Luche Reduction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
Optimization of reaction conditions for 3-Buten-2-OL synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Buten-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several common methods are employed for the synthesis of this compound. The choice of route often depends on the available starting materials, desired scale, and stereochemical requirements. Key methods include:
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Partial Hydrogenation of 3-Butyn-2-ol: This is a widely used method that involves the selective reduction of the triple bond in 3-butyn-2-ol to a double bond.[1][2]
-
Grignard Reaction: This approach typically involves the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with acetaldehyde, or an allyl Grignard reagent with formaldehyde.[3][4]
-
Reaction of Isoprene: Isoprene can be converted to this compound through a two-step process involving hydrohalogenation followed by hydrolysis with a base.[5][6]
-
Asymmetric Allylboration: For stereoselective synthesis, chiral allyldialkylboranes can be reacted with aldehydes to produce homoallylic alcohols like this compound with high enantiomeric excess.[7]
Q2: How can I purify the final this compound product?
A2: Purification of this compound is typically achieved through distillation.[5] For reactions that result in non-volatile byproducts or protected intermediates, techniques like column chromatography or bulb-to-bulb distillation at reduced pressure can be employed.[8] It is important to characterize the final product using methods such as 1H-NMR, 13C-NMR, FT-IR, and Mass Spectrometry to confirm its purity and structure.[1]
Q3: What are the safety precautions I should take when synthesizing this compound?
A3: this compound is a highly flammable liquid and vapor. It can be toxic if swallowed and fatal in contact with skin.[9] When handling this compound and its precursors, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving pyrophoric reagents like tert-BuLi or flammable solvents like diethyl ether and THF must be conducted under an inert atmosphere (e.g., argon or nitrogen).[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Method 1: Partial Hydrogenation of 3-Butyn-2-ol
Issue 1: Low yield of this compound and formation of 2-butanol (over-reduction).
-
Possible Cause: The catalyst is too active, or the reaction time is too long, leading to the complete reduction of the alkyne and alkene.
-
Troubleshooting Steps:
-
Catalyst Choice: Use a less active or "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[2]
-
Reaction Monitoring: Closely monitor the reaction progress using Gas Chromatography (GC) to stop the reaction once the starting alkyne has been consumed and before significant over-reduction occurs.[1]
-
Hydrogen Pressure: Conduct the hydrogenation at atmospheric pressure to have better control over the reaction rate.[1]
-
Issue 2: The reaction is very slow or does not go to completion.
-
Possible Cause: The catalyst is inactive or has been poisoned by impurities.
-
Troubleshooting Steps:
-
Catalyst Quality: Ensure the catalyst is fresh or has been properly stored.
-
Solvent and Reagent Purity: Use pure, degassed solvents (e.g., methanol) to avoid poisoning the catalyst.[1]
-
Catalyst Loading: Increase the catalyst loading, but be mindful of the potential for over-reduction.
-
| Parameter | Recommended Condition | Reference |
| Catalyst | Functionalized SBA-15/metformin/palladium | [1] |
| Lindlar Catalyst | [2] | |
| Solvent | Methanol | [1] |
| Light Petroleum | [2] | |
| Temperature | 20 °C | [1] |
| 10 °C | [2] | |
| Pressure | Atmospheric | [1] |
| Reaction Time | 4-6 hours (monitored by GC) | [1] |
Method 2: Grignard Reaction
Issue 1: Low yield of the desired this compound.
-
Possible Cause 1: The Grignard reagent was not successfully formed or has decomposed.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents (e.g., dry THF or diethyl ether).[8][10]
-
Magnesium Activation: Use fresh magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[10]
-
-
Possible Cause 2: Side reactions are consuming the Grignard reagent or the aldehyde.
-
Troubleshooting Steps:
-
Temperature Control: Add the aldehyde slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side reactions.
-
Reverse Addition: Consider adding the Grignard reagent to the aldehyde solution (reverse addition) to maintain a low concentration of the nucleophile.
-
Issue 2: Formation of significant byproducts.
-
Possible Cause: The Grignard reagent is acting as a base rather than a nucleophile, leading to enolization of the aldehyde. With sterically hindered ketones, reduction can also be a side reaction.[3]
-
Troubleshooting Steps:
-
Choice of Grignard Reagent: Use a less sterically hindered Grignard reagent if possible.
-
Temperature Control: Maintain low reaction temperatures to favor nucleophilic addition over enolization.
-
| Reagents | Solvent | Temperature | Work-up | Reference |
| Allylmagnesium bromide + Acetaldehyde | Diethyl Ether / THF | 0 °C to room temp. | Saturated aq. NH4Cl | [3][4] |
| Vinylmagnesium bromide + Acetaldehyde | Diethyl Ether / THF | 0 °C to room temp. | Saturated aq. NH4Cl | [3][4] |
Experimental Protocols
Protocol 1: Partial Hydrogenation of 3-Butyn-2-ol
This protocol is adapted from a procedure for the partial hydrogenation of alkynes.[1]
-
Catalyst Suspension: In a reaction flask, suspend 100 mg of a functionalized SBA-15/metformin/palladium catalyst in 100 mL of methanol.
-
Addition of Alkyne: Add 20 mmol of 3-butyn-2-ol to the catalyst suspension.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere at atmospheric pressure.
-
Reaction: Stir the mixture vigorously at 20 °C for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction every 30 minutes by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Work-up: Once the starting alkyne is consumed, filter the reaction mixture to remove the catalyst.
-
Purification: Remove the methanol from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation.
Protocol 2: Synthesis of a Protected 3-Butyn-2-ol via Lithiation and Aldehyde Addition
This protocol is adapted from the synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol, which is a precursor that can be hydrogenated to the corresponding this compound derivative.[8]
-
Reaction Setup: Flame-dry a 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Initial Charge: Add triisopropylsilyl acetylene (26.0 mmol) and 54 mL of dry THF to the flask via syringe.
-
Cooling and Lithiation: Cool the reaction mixture to -40 °C using a dry ice-acetonitrile bath. Add tert-BuLi (1.7 M in pentane, 32.3 mmol) dropwise via syringe. Stir the resulting bright yellow mixture at -40 °C for 30 minutes.
-
Aldehyde Addition: Add acetaldehyde (>99.5%, 39.2 mmol) in one portion via syringe.
-
Quenching: Stir the reaction mixture for 20 minutes at -40 °C and then pour it into a rapidly stirring solution of saturated aqueous NH4Cl (75 mL) at room temperature.
-
Extraction: After 15 minutes, separate the phases and extract the aqueous layer with diethyl ether (2 x 40 mL).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over MgSO4, and filter.
-
Purification: Remove the solvent using a rotary evaporator. Purify the residue by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the racemic protected alcohol.
Visualizations
Caption: Workflow for the partial hydrogenation of 3-butyn-2-ol.
Caption: Grignard synthesis pathway for this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
- 6. CN111187146A - Method for producing 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
- 7. york.ac.uk [york.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Grignard Reactions Involving 3-Buten-2-ol
This guide provides troubleshooting assistance for researchers encountering issues with Grignard reactions involving 3-buten-2-ol. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound failing or resulting in a very low yield?
A1: The most common reason for failure is the incompatibility of the Grignard reagent with the hydroxyl (-OH) group of this compound. Grignard reagents are extremely strong bases and will react with acidic protons, such as the one on the alcohol, in a rapid acid-base reaction.[1][2] This reaction deprotonates the alcohol to form a magnesium alkoxide and destroys the Grignard reagent, converting it into an alkane.[3] This acid-base reaction is typically much faster than any desired nucleophilic addition to another functional group.
Q2: Can I form a Grignard reagent from a molecule that also contains an alcohol group?
A2: No, you cannot directly form a Grignard reagent from a molecule containing an acidic functional group like an alcohol.[4] If you attempt to prepare a Grignard reagent from a halo-alcohol, the Grignard reagent, once formed, will immediately react with the alcohol group of another starting material molecule, leading to polymerization or decomposition.[4]
Q3: What are the primary side reactions I should be aware of in Grignard reactions?
A3: Besides the acid-base reaction with unprotected alcohols, several other side reactions can occur:
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Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a dimer. This is more common with primary or benzylic halides and can be minimized by slow addition of the halide and maintaining a moderate temperature.[5][6]
-
Enolization: With sterically hindered ketones, the Grignard reagent can act as a base, removing an alpha-proton to form an enolate. Upon workup, this regenerates the starting ketone, reducing the yield of the desired alcohol.[7][8]
-
Reduction: A hydride can be delivered from the β-carbon of the Grignard reagent to a carbonyl carbon, reducing the carbonyl compound instead of adding to it. This is more likely with bulky Grignard reagents and hindered ketones.[7]
Q4: My Grignard reaction is not starting. What should I do?
A4: Initiation failure is a classic problem, often due to a passivating layer of magnesium oxide (MgO) on the magnesium turnings.[1][6] Additionally, trace amounts of water in your glassware or solvent will quench the reaction.[6] Activating the magnesium and ensuring strictly anhydrous (water-free) conditions are crucial.
Troubleshooting Guides
Issue 1: Reaction Fails to Initiate
If your reaction does not start (no bubbling, cloudiness, or heat production), consider the following troubleshooting steps.
| Potential Cause | Solution | Notes |
| Inactive Magnesium Surface | Activate the magnesium turnings. Common methods include crushing the turnings, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[6][8] | The disappearance of the purple iodine color is a good indicator of magnesium activation.[1] |
| Wet Glassware or Solvent | Flame-dry all glassware under vacuum or an inert gas stream and cool before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[5][6] | Even atmospheric moisture can inhibit the reaction. Work under an inert atmosphere (Nitrogen or Argon). |
| Low Reactivity of Halide | For less reactive halides (e.g., chlorides), a more polar solvent like Tetrahydrofuran (THF) may be better than diethyl ether. Gentle warming can also help initiate the reaction.[5] | Be cautious with heating, as the reaction is exothermic and can become vigorous once it starts. |
Issue 2: Low Yield of Desired Product
If the reaction works but the yield is poor, the following issues may be the cause.
| Potential Cause | Solution | Notes |
| Reaction with Alcohol | The hydroxyl group of this compound must be "protected" before introducing the Grignard reagent. | See the experimental protocol below for a typical protection strategy. |
| Wurtz Coupling | Ensure slow, dropwise addition of the alkyl halide to the magnesium suspension. Maintain a gentle reflux and avoid excessive heating.[6] | High local concentrations of the alkyl halide favor this side reaction. |
| Product Loss During Workup | Many smaller alcohols have significant water solubility. During the aqueous workup, saturate the aqueous layer with NaCl (brine) to "salt out" the product, driving it into the organic layer.[9] | Perform multiple extractions with smaller volumes of organic solvent for better recovery. |
| Allylic Rearrangement | Reactions involving allylic Grignard reagents can produce a mixture of isomeric products due to equilibrium between the reagent's forms.[10] | The product ratio can be influenced by steric hindrance of the substrate.[10] |
Experimental Protocols
Protocol 1: General Protection of an Alcohol (e.g., as a Silyl Ether)
This protocol outlines a general procedure to protect the hydroxyl group of this compound before a Grignard reaction.
-
Preparation: Ensure all glassware is oven or flame-dried. Work under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild base, such as triethylamine (1.5 eq) or imidazole (1.2 eq).
-
Addition of Protecting Group: Cool the solution to 0 °C in an ice bath. Slowly add a silyl halide, such as tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq), dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting protected alcohol via flash column chromatography.
Protocol 2: General Grignard Reaction with a Ketone
This protocol describes a standard procedure for adding a Grignard reagent to a ketone.
-
Grignard Formation:
-
Place activated magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere.
-
Add anhydrous diethyl ether or THF.
-
Dissolve the alkyl halide (1.1 eq) in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Addition to Ketone:
-
Dissolve the ketone (1.0 eq) in anhydrous ether/THF in a separate flask and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the ketone solution via cannula or dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.
-
-
Quenching and Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add a saturated aqueous solution of NH₄Cl to quench the reaction.[9]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography or distillation.
Visualizations
Caption: The problematic acid-base reaction between a Grignard reagent and this compound.
Caption: A logical workflow for troubleshooting common Grignard reaction failures.
Caption: A potential synthetic pathway using a protecting group strategy.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. organic chemistry - Allylic Rearrangement in formation of Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Storage and Handling of 3-Buten-2-OL
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-buten-2-ol to prevent polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is an unsaturated alcohol containing both a vinyl group and a secondary alcohol functionality. This structure makes it susceptible to polymerization through two primary mechanisms:
-
Free-Radical Polymerization: The vinyl group can undergo free-radical polymerization, a chain reaction initiated by free radicals. These radicals can be formed by the decomposition of peroxides.
-
Acid-Catalyzed Polymerization: The secondary alcohol can undergo acid-catalyzed dehydration to form a conjugated diene (1,3-butadiene), which can then readily polymerize.
Q2: What are the primary causes of this compound polymerization during storage?
A2: The main triggers for polymerization during storage are:
-
Peroxide Formation: Prolonged exposure to air and light can lead to the formation of peroxides.[1] These peroxides can decompose upon heating or in the presence of metal ions, generating free radicals that initiate polymerization.
-
Elevated Temperatures: Higher temperatures accelerate both peroxide formation and the rate of polymerization.
-
Presence of Acids: Acidic contaminants can catalyze the dehydration of the alcohol, leading to the formation of highly reactive dienes that readily polymerize.
-
Exposure to Light: UV light can promote the formation of free radicals and initiate polymerization.
Q3: What are the visible signs of polymerization or degradation of this compound?
A3: You should be vigilant for the following signs, which may indicate that the product's integrity has been compromised:
-
Increased viscosity or thickening of the liquid.
-
Formation of a solid precipitate or gel.
-
Discoloration of the solution.
-
Cloudiness or turbidity.
If you observe any of these changes, it is crucial to test for peroxides before use.
Troubleshooting Guide: Preventing Polymerization
This guide will help you troubleshoot and prevent the polymerization of this compound in your laboratory.
Issue 1: Polymerization observed in a recently opened bottle of this compound.
| Possible Cause | Solution |
| Peroxide Formation | The bottle may have been stored for an extended period or exposed to air and light. Test for peroxides immediately. If peroxides are present, they must be removed before using the reagent. |
| Inadequate Storage Conditions | The storage area may be too warm or exposed to light. Ensure the product is stored in a cool, dark, and well-ventilated area. |
| Contamination | The container may be contaminated with acids or metals that can catalyze polymerization. Use only clean, dry, and inert containers for storage and transfer. |
Issue 2: How to safely store this compound to minimize polymerization risk.
| Parameter | Recommendation |
| Temperature | Store in a cool environment, ideally between 2-8°C.[2] Avoid exposure to heat sources. |
| Light | Store in an amber or opaque container to protect from light. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and prevent peroxide formation. Keep the container tightly sealed. |
| Inhibitors | For long-term storage, consider adding a polymerization inhibitor. |
| Container Material | Use glass or other inert containers. Avoid contact with incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides. |
Issue 3: Choosing and using a polymerization inhibitor.
| Inhibitor Type | Recommended Inhibitors | Typical Concentration | Mechanism of Action |
| Phenolic Compounds | Butylated hydroxytoluene (BHT)[3][4], Hydroquinone (HQ)[2][5][6] | 10-200 ppm | Act as free-radical scavengers by donating a hydrogen atom to terminate the growing polymer chain.[3] |
Note: Many commercial grades of similar vinyl monomers are supplied with an inhibitor like hydroquinone.[2][5] If you are distilling this compound, the inhibitor will be removed, and the distilled product will be much more susceptible to polymerization. It is recommended to add a fresh amount of inhibitor to the distilled product if it is to be stored.
Quantitative Data Summary
| Inhibitor | Concentration (mass fraction, %) | Temperature (°C) | Induction Period (hours) |
| TEMPO, DEHA, and DNBP | 0.04 | 90 | 19 |
| 100 | 12 | ||
| 110 | 6 | ||
| 120 | 4.5 |
Data adapted from a study on styrene polymerization and should be used as a general guideline.[7]
Experimental Protocols
Protocol 1: Detection of Peroxides in this compound
Materials:
-
This compound sample
-
Potassium iodide (KI), 10% aqueous solution (freshly prepared)
-
Glacial acetic acid
-
Starch solution (1% aqueous, optional)
-
Test tubes or small vials
Procedure:
-
In a clean test tube, mix 1-3 mL of the this compound sample with an equal volume of glacial acetic acid.
-
Add a few drops of the freshly prepared 10% potassium iodide solution and shake the mixture.
-
Observe any color change against a white background.
-
No color change: Peroxides are not present in significant amounts.
-
Yellow color: Indicates the presence of peroxides.
-
Brown color: Indicates a high concentration of peroxides. The material should be treated with extreme caution and may need to be disposed of.
-
-
(Optional) For a more sensitive test, add one drop of starch solution. A blue-black color indicates the presence of peroxides.
Protocol 2: Removal of Peroxides from this compound
Method A: Activated Alumina Column
Materials:
-
Peroxide-containing this compound
-
Activated alumina (basic, 80-200 mesh)
-
Chromatography column
-
Glass wool
-
Collection flask
Procedure:
-
Prepare a chromatography column by placing a small plug of glass wool at the bottom and then filling it with activated alumina. The amount of alumina will depend on the volume of the solvent to be purified (a 2 x 33 cm column with 80g of alumina is generally sufficient for 100-400 mL of solvent).
-
Carefully pour the peroxide-containing this compound onto the top of the alumina column.
-
Allow the liquid to pass through the column under gravity.
-
Collect the purified this compound in a clean, dry collection flask.
-
Test the purified liquid for the presence of peroxides using Protocol 1 to ensure their complete removal.
-
Safety Note: The alumina will retain the peroxides. Before disposal, the alumina should be treated with a dilute acidic solution of ferrous sulfate to destroy the peroxides.
Method B: Ferrous Sulfate Wash
Materials:
-
Peroxide-containing this compound
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Deionized water
-
Separatory funnel
Procedure:
-
Prepare a ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O in 100 mL of water and carefully adding 6 mL of concentrated sulfuric acid.
-
In a separatory funnel, shake the peroxide-containing this compound with an equal volume of the ferrous sulfate solution for several minutes.
-
Allow the layers to separate.
-
Drain the aqueous (bottom) layer.
-
Wash the organic layer with water to remove any residual acid.
-
Dry the purified this compound over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Test the purified liquid for the presence of peroxides to confirm their removal.
Visualizations
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Buten-2-one hydroquinone 0.3-1.0 stabilizer, technical grade, 90 78-94-4 [sigmaaldrich.com]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. afirm-group.com [afirm-group.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. chempoint.com [chempoint.com]
- 7. researchgate.net [researchgate.net]
Improving yield and purity of 3-Buten-2-OL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 3-Buten-2-ol. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound, also known as methyl vinyl carbinol, is a clear, colorless liquid.[1] It is an important intermediate in organic synthesis.[1] Key properties are summarized below:
| Property | Value |
| CAS Number | 598-32-3 |
| Molecular Formula | C₄H₈O |
| Molecular Weight | 72.11 g/mol |
| Boiling Point | 96-97 °C[1] |
| Density | 0.832 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.415[1] |
| Water Solubility | Fully miscible[1] |
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] The container should be kept tightly closed.[1] It is classified as a flammable liquid and should be stored in a flammables area, away from heat, sparks, direct sunlight, and strong oxidizing agents.[1][2]
Q3: What are the primary safety hazards associated with this compound?
This compound is a skin and strong eye irritant.[1] It is a flammable liquid and vapor.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Low Product Yield
Q4: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
Low yields can stem from several factors, including incomplete reactions, competing side reactions, or loss of product during workup and purification.[3]
Potential Causes & Recommended Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, incorrect temperature, or depleted reagents.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[4] Ensure the reaction is run for a sufficient duration. Verify the quality and stoichiometry of your starting materials.
-
-
Competing Side Reactions:
-
Cause: The reaction conditions may favor the formation of byproducts. For instance, in syntheses involving elimination/substitution competition, higher temperatures can favor elimination.[5]
-
Solution: Optimize reaction conditions to favor the desired pathway. This may involve adjusting the temperature, changing the solvent, or using a more selective reagent. For reactions prone to elimination, running the reaction at a lower temperature may improve the yield of the desired substitution product.[3][5]
-
-
Product Loss During Workup:
-
Cause: this compound is water-soluble and relatively volatile.[1] Significant amounts can be lost during aqueous extraction and solvent removal steps.
-
Solution: Minimize the volume of water used for extractions. To recover the product from the aqueous layer, saturate the solution with a salt like sodium chloride to decrease the product's solubility before extracting with an organic solvent. Use a rotary evaporator at a controlled temperature and pressure to avoid co-distillation of the product with the solvent.[6]
-
Product Purity Issues
Q5: My final product is impure. What are common impurities and how can I remove them?
Impurities can include unreacted starting materials, side products, or residual solvent. The purification strategy depends on the nature of these impurities.
Common Impurities & Purification Strategies:
-
Unreacted Starting Materials:
-
Identification: Use analytical methods such as GC or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of starting materials.[7]
-
Removal: Careful fractional distillation is often effective for separating this compound (boiling point 96-97 °C) from starting materials with significantly different boiling points.[1][8]
-
-
Side Products (e.g., Alkenes, Ethers):
-
Identification: Characterize byproducts using spectroscopic methods (NMR, Mass Spectrometry) and chromatographic analysis (GC).[7][9]
-
Removal: Fractional distillation is the primary method for removing byproducts with different volatilities.[10] If distillation is ineffective, column chromatography on silica gel may be an alternative, though the volatility of this compound can make this challenging.
-
-
Residual Solvent:
-
Identification: A common impurity easily detected by ¹H NMR.
-
Removal: Solvents can typically be removed under reduced pressure using a rotary evaporator. For high-boiling solvents like DMF or DMSO, multiple extractions with a lower-boiling organic solvent and water may be necessary, followed by careful distillation of the product.[3]
-
Data Presentation: Optimizing Reaction Conditions
The choice of reaction conditions is critical for maximizing yield and purity. The following table summarizes general principles for optimizing the synthesis of secondary alcohols like this compound, based on common organic reactions.
| Parameter | Condition A (Favors Substitution/Desired Product) | Condition B (Favors Elimination/Side Product) | Impact on Yield/Purity |
| Temperature | Lower Temperature (e.g., 0 °C to RT)[5] | Higher Temperature[5] | Lower temperatures often increase selectivity, reducing byproduct formation and improving purity.[3] |
| Solvent | Polar Aprotic (e.g., THF, DMF, Acetone)[5] | Polar Protic (e.g., Ethanol, Water) | Polar aprotic solvents can enhance the rate of Sₙ2 reactions, potentially increasing yield.[11] |
| Base/Nucleophile | Strong, non-hindered nucleophile (e.g., N₃⁻)[5] | Strong, bulky base (e.g., t-BuOK) | A less sterically hindered nucleophile is more likely to result in substitution over elimination, leading to higher purity of the desired alcohol.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Partial Hydrogenation of 3-Butyn-2-ol
This protocol is based on the selective hydrogenation of an alkyne to an alkene.
Materials:
-
3-Butyn-2-ol
-
Lindlar's catalyst (or an alternative palladium-based catalyst)[8]
-
Quinoline (optional, as a catalyst poison to prevent over-reduction)[8]
-
Hydrogen gas (H₂)
Procedure:
-
Preparation: In a suitable hydrogenation flask, dissolve 3-Butyn-2-ol (1 equivalent) in the chosen solvent (e.g., methanol).[5]
-
Catalyst Addition: Add Lindlar's catalyst (typically 5% by weight of the starting material) and a small amount of quinoline to the solution.[8]
-
Hydrogenation: Seal the flask, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (e.g., using a balloon or a dedicated hydrogenation apparatus) at atmospheric pressure.[5]
-
Reaction Monitoring: Vigorously stir the mixture at room temperature.[5] Monitor the reaction's progress by GC or TLC to observe the disappearance of the starting material and the formation of the product.
-
Workup: Once the reaction is complete (typically after 4-6 hours), filter the mixture through a pad of Celite to remove the catalyst.[5]
-
Purification: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure. The crude product can then be purified by fractional distillation.[5][8]
Protocol 2: Purification by Fractional Distillation
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)
-
Heating mantle
-
Condenser and receiving flask
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Distillation: Place the crude this compound in the distillation flask with a few boiling chips. Gently heat the flask using a heating mantle.
-
Fraction Collection: Discard the initial low-boiling fraction. Collect the fraction that distills at or near the boiling point of this compound (96-97 °C).[1]
-
Analysis: Analyze the purity of the collected fraction using GC or NMR to confirm the absence of impurities.[7]
Visualizations
Below are diagrams illustrating a troubleshooting workflow and a general synthesis pathway.
Caption: A logical workflow for troubleshooting low yield and purity issues.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
- 1. This compound CAS#: 598-32-3 [m.chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound, 2-methyl- [webbook.nist.gov]
- 10. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Challenges in the Scale-Up of 3-Buten-2-OL Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for professionals engaged in the synthesis and scale-up of 3-Buten-2-OL. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to address common challenges encountered during production.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, particularly focusing on the common synthesis route of selective hydrogenation of 3-Butyn-2-ol.
Q1: We are experiencing low yield and selectivity in the hydrogenation of 3-Butyn-2-ol to this compound. What are the likely causes and how can we improve this?
A1: Low yield and selectivity are common challenges in the partial hydrogenation of alkynes. The primary issue is often over-hydrogenation to the fully saturated analog, 2-butanol, or isomerization to other byproducts.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Activity Too High | The catalyst may be too active, leading to non-selective hydrogenation. Consider using a less active catalyst or a modified catalyst system. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic choice for selective alkyne hydrogenation. Alternatively, bimetallic catalysts like Pd-Ni/Al₂O₃ have shown high selectivity. |
| Hydrogen Pressure Too High | High hydrogen pressure can favor over-hydrogenation. Experiment with lowering the hydrogen pressure to a range of 1-5 bar to improve selectivity for the alkene. |
| Reaction Temperature Not Optimized | Temperature can influence both reaction rate and selectivity. A typical starting range is 25-45°C. Lowering the temperature may decrease the rate of over-hydrogenation. |
| Inadequate Catalyst Poisoning | If using a poisoned catalyst, the poisoning agent (e.g., quinoline) may be insufficient or have degraded. Ensure the correct amount of a fresh poison is used. |
| Poor Mass Transfer | Inefficient mixing can lead to localized areas of high hydrogen concentration, promoting over-hydrogenation. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Q2: We are observing the formation of significant byproducts, such as 2-butanone and crotyl alcohol. How can we minimize their formation?
A2: The formation of these byproducts is typically due to isomerization of the desired this compound product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst-Promoted Isomerization | The catalyst itself can promote the migration of the double bond. Certain catalyst supports or metal combinations are more prone to causing isomerization. Consider catalysts known to suppress isomerization, such as some bimetallic formulations. |
| Prolonged Reaction Times | The longer the product is in contact with the catalyst, the higher the chance of isomerization. Monitor the reaction progress closely using techniques like Gas Chromatography (GC) and stop the reaction as soon as the starting material is consumed. |
| Reaction Temperature Too High | Higher temperatures can provide the energy needed for isomerization to occur. Running the reaction at a lower temperature can help minimize this side reaction. |
Q3: Our catalyst seems to be deactivating quickly during scale-up. What are the common causes of catalyst deactivation in this process and how can we mitigate them?
A3: Catalyst deactivation is a critical issue in continuous or large-batch processes. The primary mechanisms are typically coking, sintering, and poisoning.
Potential Causes and Solutions:
| Deactivation Mechanism | Mitigation Strategies |
| Coking (Carbonaceous Deposits) | Amorphous carbon deposits can block active sites on the catalyst. This can be caused by high reaction temperatures or the presence of impurities in the feedstock. Lowering the reaction temperature and ensuring high purity of the 3-Butyn-2-ol starting material can reduce coking. Periodic catalyst regeneration through controlled oxidation may be necessary. |
| Sintering (Agglomeration of Metal Particles) | At elevated temperatures, small metal particles on the catalyst support can migrate and clump together, reducing the active surface area. Operating at the lowest effective temperature can minimize sintering. Choosing a catalyst with a support that strongly interacts with the metal particles can also improve stability. |
| Poisoning | Impurities in the feedstock or hydrogen stream (e.g., sulfur compounds, carbon monoxide) can irreversibly bind to the catalyst's active sites.[1] Ensure high-purity reactants and consider using guard beds to remove potential poisons before the reactor. |
Data Presentation
The following tables summarize typical reaction parameters and potential impurity profiles for the selective hydrogenation of 3-Butyn-2-ol to this compound. Note that optimal conditions can vary based on the specific catalyst and reactor setup.
Table 1: Typical Lab-Scale Hydrogenation Parameters
| Parameter | Value | Reference |
| Catalyst | 5% Pd on CaCO₃ (Lindlar's Catalyst) | Generic Lab Protocol |
| Substrate | 3-Butyn-2-ol | Generic Lab Protocol |
| Solvent | Methanol or Ethanol | [2] |
| Catalyst Loading | 1-5 mol% | Generic Lab Protocol |
| Hydrogen Pressure | 1 atm (balloon) to 5 bar | [3] |
| Temperature | 20-30°C | [2] |
| Reaction Time | 4-6 hours (monitored by GC) | [2] |
| Typical Yield | 85-95% | [2] |
Table 2: Common Impurities and Their Boiling Points
| Compound | Boiling Point (°C) | Notes |
| This compound (Product) | 96-97 | |
| 3-Butyn-2-ol (Starting Material) | 104-106 | Higher boiling than the product. |
| 2-Butanol (Over-hydrogenation) | 99.5 | Very close boiling point to the product, making separation by distillation difficult. |
| 2-Butanone (Isomerization) | 79.6 | Lower boiling than the product, can be removed by fractional distillation. |
| Crotyl Alcohol (Isomerization) | 121.2 | Higher boiling than the product. |
Experimental Protocols
1. Lab-Scale Selective Hydrogenation of 3-Butyn-2-ol
This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.
-
Materials:
-
3-Butyn-2-ol
-
Lindlar's Catalyst (5% Pd/CaCO₃, poisoned with lead)
-
Quinoline (optional, as an additional poison)
-
Methanol (anhydrous)
-
Hydrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-Butyn-2-ol in methanol.
-
Add Lindlar's catalyst to the solution (typically 1-5% by weight of the 3-Butyn-2-ol).
-
If desired, add a small amount of quinoline (typically 1-2% by weight of the catalyst).
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the system with hydrogen to the desired pressure (e.g., 1 atm to 5 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
Once the 3-Butyn-2-ol has been consumed, stop the reaction by venting the hydrogen and purging the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation.
-
2. Pilot-Scale Purification by Fractional Distillation
Purification is critical to obtain high-purity this compound, especially to remove close-boiling impurities.
-
Equipment:
-
Jacketed reaction vessel with overhead stirrer and heating/cooling capabilities
-
Fractional distillation column (e.g., packed with Raschig rings or structured packing)
-
Condenser
-
Receiving flasks
-
Vacuum pump (for vacuum distillation)
-
Temperature and pressure sensors
-
-
Procedure:
-
Charge the crude this compound into the reaction vessel.
-
Apply vacuum to the system to the desired pressure to lower the boiling point and prevent thermal degradation.
-
Begin heating the vessel jacket to bring the mixture to a boil.
-
Establish a reflux ratio by controlling the rate of distillate collection versus the rate of condensate returning to the column. A higher reflux ratio generally leads to better separation but a slower distillation rate.
-
Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities like 2-butanone.
-
As the temperature at the top of the column stabilizes at the boiling point of this compound at the given pressure, switch to a new receiving flask to collect the main product fraction.
-
After the main fraction has been collected, the temperature at the head of the column will either drop (if the remaining components have a much higher boiling point) or rise. The final fraction will contain higher-boiling impurities.
-
Analyze the collected fractions by GC to determine their purity.
-
Mandatory Visualizations
Caption: Workflow for this compound Production.
Caption: Troubleshooting Logic for Low Selectivity.
References
Managing the volatility of 3-Buten-2-OL in experiments
Welcome to the technical support center for 3-Buten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the volatility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of?
Understanding the physical properties of this compound is crucial for its proper handling and management. Its high volatility is indicated by a low boiling point and a high vapor pressure at room temperature.
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈O | [1] |
| Molecular Weight | 72.11 g/mol | [2][3] |
| Boiling Point | 96-97 °C (at 760 mmHg) | [1][2][3] |
| Vapor Pressure | 24.4 ± 0.3 mmHg (at 25°C) | [1] |
| Flash Point | 16 - 16.7 °C | [1][2] |
| Density | 0.832 g/mL (at 25°C) | [3] |
| Melting Point | -100 °C | [1][3] |
| Solubility | Fully miscible with water. | [3][4] |
Q2: How should I properly store this compound to minimize degradation and evaporation?
Proper storage is the first line of defense against the challenges posed by volatile compounds.
-
Storage Conditions : Store this compound in a cool, dry, and well-ventilated area.[5] A refrigerator (2°C to 8°C) is recommended for volatile standards to prevent evaporation.[6]
-
Containers : Keep the compound in tightly sealed containers to prevent vapor leakage.[5][6] Glass vials with crimp seals or screw-caps with PTFE septa are ideal.[6] Avoid plastic containers, as they may react with or leak the analyte.[6]
-
Environment : Keep containers away from heat, sparks, open flames, and other ignition sources.[5][7] The storage area should be a designated flammables area.[5]
-
Incompatibilities : Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][7]
Q3: My experimental results are inconsistent. Could the volatility of this compound be the cause?
Yes, inconsistent results are a common issue when working with volatile compounds. The concentration of your this compound solution can change over time due to evaporation, leading to variability in your experiments.
Below is a troubleshooting guide to help identify if volatility is affecting your results.
Troubleshooting Guides
Issue 1: Low Reaction Yields
-
Problem: The reaction yield is significantly lower than expected, and you suspect loss of this compound.
-
Cause: Evaporation of the volatile starting material during reaction setup or during the reaction itself, especially if run at elevated temperatures.
-
Solution:
-
Reaction Setup: Use a sealed reaction vessel or an apparatus equipped with a condenser (e.g., a Vigreaux condenser) to prevent the escape of volatile reagents, especially when heating.[8]
-
Temperature Control: If possible, run the reaction at a lower temperature.
-
Inert Atmosphere: When working on an inert gas line, be aware that the compound can contaminate the line. Purge the line with inert gas after handling is complete.[8]
-
Reagent Transfer: Minimize the time containers are open. Work quickly and recap vials immediately after taking an aliquot.[6]
-
Issue 2: Difficulty in Removing Solvent Without Losing Product
-
Problem: During solvent removal using a rotary evaporator (rotovap), the this compound product is lost.
-
Cause: this compound has a relatively low boiling point and can be carried over into the solvent trap under reduced pressure.
-
Solution:
-
Avoid High Vacuum: Do not use a high vacuum line for solvent removal.[8]
-
Reduce Rotovap Pressure: Reduce the vacuum strength on your rotovap as much as possible.[8] This may require gentle heating of the water bath, but care must be taken not to exceed the boiling point of the product at the given pressure.
-
Alternative Methods: If product loss is still an issue, consider alternative methods like distillation at atmospheric pressure using a distillation head or using a Kugelrohr distillation apparatus.[8]
-
Issue 3: Challenges in Analytical Characterization (e.g., GC-MS)
-
Problem: Obtaining reproducible quantitative results for this compound is difficult due to its volatility.
-
Cause: Analyte loss can occur during sample preparation, storage, and injection. The high volatility can lead to poor peak shape or carryover in the system.
-
Solution:
-
Sample Preparation: Prepare standards and samples in sealed vials with minimal headspace. Use gas-tight syringes for transfers.[6]
-
System Check: Ensure the analytical system, such as a Purge and Trap (P&T) or GC-MS, is not leaking.[9]
-
Method Optimization: Use an appropriate analytical trap for your method, as some traps may not effectively retain and release highly volatile compounds.[9]
-
Calibration: Prepare fresh calibration solutions frequently and store them under proper conditions (cool, tightly sealed) to ensure their concentration remains stable.[6]
-
Experimental Protocols & Safety
A generalized workflow for handling this compound should prioritize minimizing evaporation and ensuring user safety at every step.
Protocol: General Handling and Reaction Setup
-
Hazard Analysis: Before starting, conduct a hazard analysis and risk assessment.[10] Review the Safety Data Sheet (SDS) for this compound.[10]
-
Engineering Controls: All handling of this compound must be performed in a well-ventilated chemical fume hood to prevent the buildup of flammable vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves.[10][11]
-
Reagent Handling:
-
Retrieve the reagent from its designated cool storage location.[6]
-
Minimize the quantity of this compound at the workstation to only what is required for the experiment.[10]
-
Use a gas-tight syringe or calibrated pipette for accurate and contained transfers.[6] Keep the stock bottle and any temporary containers tightly capped when not in use.[12]
-
-
Reaction Conditions:
-
Spill & Emergency Preparedness:
The following diagram illustrates the hierarchy of safety controls when working with volatile and flammable chemicals like this compound.
References
- 1. This compound | CAS#:598-32-3 | Chemsrc [chemsrc.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. This compound CAS#: 598-32-3 [m.chemicalbook.com]
- 4. This compound | 598-32-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 10. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 11. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]
- 12. somatco.com [somatco.com]
Technical Support Center: Dehydration of 3-Buten-2-ol and Byproduct Formation
Welcome to the Technical Support Center for the dehydration of 3-buten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this chemical transformation.
Troubleshooting Guides
This section addresses specific problems that may arise during the dehydration of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield of 1,3-Butadiene
Question: My reaction is resulting in a low yield of the desired 1,3-butadiene. What are the potential causes and how can I optimize the yield?
Answer: A low yield of 1,3-butadiene can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and the formation of byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | Increase Reaction Temperature: The dehydration of this compound to 1,3-butadiene is favored at higher temperatures. For vapor-phase reactions over catalysts like scandium oxide, temperatures at or above 400°C can significantly increase the selectivity for 1,3-butadiene.[1] For liquid-phase reactions with acid catalysts, ensure the temperature is sufficient to drive the elimination reaction to completion. |
| Optimize Catalyst Activity: Ensure the catalyst is active. For solid catalysts like alumina or silica-alumina, ensure proper activation (e.g., calcination) to generate the necessary acid sites. The choice of catalyst is also crucial; acid catalysts are generally effective for the dehydration of this compound.[2] | |
| Suboptimal Catalyst | Catalyst Selection: While various acid catalysts can be used, silica-alumina has shown high catalytic performance for the dehydration of this compound to 1,3-butadiene.[2] Scandium oxide is also a highly effective catalyst for this transformation.[3] |
| Byproduct Formation | Control Reaction Temperature: Lower temperatures may favor the formation of other byproducts. By carefully controlling the temperature, the equilibrium can be shifted towards the desired 1,3-butadiene. |
| Choice of Acid Catalyst: Strong, oxidizing acids like concentrated sulfuric acid can lead to charring and the formation of undesired side products.[4] Using a non-oxidizing acid like phosphoric acid can often provide a cleaner reaction.[4] | |
| Product Loss During Workup | Efficient Collection of Gaseous Product: 1,3-Butadiene is a gas at room temperature. Ensure your experimental setup is designed to efficiently collect the gaseous product, for instance, by using a cold trap or collecting it over water. |
Issue 2: Significant Formation of Unexpected Byproducts
Question: I am observing significant peaks in my GC-MS analysis that do not correspond to 1,3-butadiene or the starting material. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge in the dehydration of this compound, arising from the reactivity of the starting material and the conjugated diene product.
Potential Byproducts and Mitigation Strategies:
-
Methyl Vinyl Ketone (MVK): This can form via an Oppenauer-type oxidation of this compound, especially in the presence of certain catalysts. The choice of a highly selective dehydration catalyst can minimize this.
-
Crotonaldehyde: Isomerization of this compound to crotyl alcohol followed by oxidation can lead to the formation of crotonaldehyde.
-
Polymers: The product, 1,3-butadiene, is a conjugated diene and can readily undergo polymerization, especially under acidic conditions and at elevated temperatures.
-
To minimize polymerization:
-
Keep the reaction temperature as low as possible while still achieving a good conversion rate.
-
Minimize the residence time of the product in the hot reaction zone.
-
Consider the use of a polymerization inhibitor in the collection apparatus if feasible for your application.
-
-
-
Ethers: At lower temperatures, acid-catalyzed dehydration of alcohols can sometimes lead to the formation of symmetrical or unsymmetrical ethers.[5][6] Ensuring a sufficiently high reaction temperature will favor the elimination reaction to form the alkene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the dehydration of this compound?
A1: The major product from the dehydration of this compound is 1,3-butadiene. This is due to the formation of a conjugated diene system, which is thermodynamically more stable than an isolated diene.
Q2: What type of catalysts are most effective for this reaction?
A2: Acid catalysts are generally the most effective for the dehydration of this compound.[2] These can be solid acid catalysts for vapor-phase reactions or liquid acids for solution-phase reactions.
-
Vapor-Phase: Alumina (Al₂O₃) and silica-alumina (SiO₂-Al₂O₃) are commonly used and have shown high performance.[2] Rare earth metal oxides, such as scandium oxide (Sc₂O₃), are also highly effective.[3]
-
Liquid-Phase: Concentrated phosphoric acid (H₃PO₄) is often preferred over sulfuric acid (H₂SO₄) as it is less oxidizing and leads to fewer side reactions.[4]
Q3: Can carbocation rearrangements occur during the dehydration of this compound?
A3: Yes, carbocation rearrangements are possible in acid-catalyzed dehydration reactions.[5] Protonation of the hydroxyl group followed by the loss of water will form a secondary allylic carbocation. This carbocation is resonance-stabilized, which makes it relatively stable. While rearrangements to other secondary or primary carbocations are generally not favorable, the specific reaction conditions and catalyst can influence the reaction pathway.
Q4: How does reaction temperature affect the product distribution?
A4: Reaction temperature is a critical parameter. Higher temperatures generally favor the formation of the elimination product, 1,3-butadiene, over other potential byproducts like ethers.[5][6] For instance, in the dehydration of 2,3-butanediol using a scandium oxide catalyst, lower temperatures (around 350°C) favor the formation of this compound, while higher temperatures (above 400°C) significantly increase the selectivity towards 1,3-butadiene.[1]
Q5: What analytical techniques are suitable for monitoring the reaction and analyzing the products?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for analyzing the reaction mixture. It allows for the separation of the volatile products and starting material, and the mass spectrometer provides structural information for identification.
Experimental Protocols
Protocol 1: Vapor-Phase Dehydration of this compound over a Solid Acid Catalyst (e.g., SiO₂/Al₂O₃)
This protocol is a general guideline for a continuous flow, vapor-phase dehydration.
Materials and Equipment:
-
This compound
-
Fixed-bed flow reactor
-
Tube furnace
-
Mass flow controller for carrier gas (e.g., Nitrogen)
-
Syringe pump for liquid feed
-
Condenser and cold trap for product collection
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
Solid acid catalyst (e.g., SiO₂-Al₂O₃)
Procedure:
-
Catalyst Preparation: The SiO₂/Al₂O₃ catalyst may require calcination prior to use to ensure its activity. This is typically done by heating the catalyst in a furnace under a flow of air or an inert gas at a high temperature (e.g., 500-600°C) for several hours.
-
Reactor Setup: Pack a fixed-bed reactor with a known amount of the prepared catalyst. Place the reactor inside a tube furnace.
-
System Purge: Purge the reactor system with an inert gas (e.g., Nitrogen) to remove any air and moisture.
-
Reaction Initiation: Heat the reactor to the desired reaction temperature (e.g., 300-450°C).
-
Feed Introduction: Once the temperature has stabilized, introduce the this compound into the reactor using a syringe pump at a controlled flow rate. A carrier gas is typically used to facilitate the transport of the reactant over the catalyst bed.
-
Product Collection: The gaseous effluent from the reactor is passed through a condenser and a cold trap (e.g., cooled with dry ice/acetone) to collect the 1,3-butadiene and any other condensable products.
-
Analysis: Analyze the collected products using GC-MS to determine the product distribution and conversion of the starting material.
Protocol 2: Liquid-Phase Dehydration of this compound using Phosphoric Acid
This protocol describes a batch process for the dehydration of this compound in the liquid phase.
Materials and Equipment:
-
This compound
-
Concentrated phosphoric acid (85%)
-
Distillation apparatus
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS for analysis
Procedure:
-
Reaction Setup: Assemble a distillation apparatus. In the distillation flask, place the this compound.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated phosphoric acid to the distillation flask.
-
Reaction and Distillation: Gently heat the mixture in the distillation flask using a heating mantle. The 1,3-butadiene, being volatile, will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup: The collected distillate may contain some water and unreacted starting material. Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Analysis: Analyze the final product by GC-MS to confirm its identity and purity.
Quantitative Data
The following table summarizes representative data for the dehydration of C4 unsaturated alcohols to 1,3-butadiene over different catalysts. Note that the specific conditions can significantly influence the outcomes.
| Starting Material | Catalyst | Temperature (°C) | Conversion (%) | Selectivity to 1,3-Butadiene (%) | Reference |
| 2,3-Butanediol | Scandium Oxide | >400 | High | >74 | [1] |
| 2,3-Butanediol | Indium Oxide | 290 | 81 | (70% to this compound) | [7] |
| This compound | SiO₂-Al₂O₃ | 300-400 | High | High | [2] |
| 2-Buten-1-ol | SiO₂-Al₂O₃ | 300-400 | High | High | [2] |
Visualizations
Reaction Pathway for Dehydration of this compound
Caption: Acid-catalyzed dehydration of this compound to 1,3-butadiene.
Experimental Workflow for Vapor-Phase Dehydration
Caption: Workflow for vapor-phase dehydration of this compound.
References
- 1. US20160221904A1 - Method for producing 1,3-butadiene and/or this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis and Spectral Validation of 3-Buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes for 3-buten-2-ol, a valuable chiral allylic alcohol and synthetic intermediate. The primary focus is on the validation of the final product through detailed spectral analysis. We present a standard synthesis protocol via the Grignard reaction, compare it with alternative methods, and provide the expected spectral data for unambiguous structure confirmation.
Primary Synthesis: Grignard Reaction with Acetaldehyde
The addition of a vinyl Grignard reagent to acetaldehyde is a classic and reliable method for preparing this compound. This reaction forms a new carbon-carbon bond and is widely used for its efficiency and straightforward execution.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Vinyl bromide (or vinyl chloride)
-
Iodine (crystal, as initiator)
-
Acetaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Grignard Reagent Formation: A three-necked, flame-dried, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen) is charged with magnesium turnings and a small crystal of iodine. Anhydrous THF is added, followed by the slow, dropwise addition of a solution of vinyl bromide in anhydrous THF. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle reflux. Once initiated, the remaining vinyl bromide solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the vinylmagnesium bromide.
-
Reaction with Acetaldehyde: The Grignard reagent solution is cooled to 0 °C in an ice-water bath. A solution of freshly distilled acetaldehyde in anhydrous THF is added dropwise via the dropping funnel. The temperature should be maintained below 10 °C throughout the addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is purified by fractional distillation to yield pure this compound.
Spectral Analysis and Validation
Unequivocal validation of the synthesized this compound is achieved through a combination of spectroscopic methods. The data presented below are characteristic of the target molecule.
Table 1: ¹H NMR Spectral Data for this compound
(Solvent: CDCl₃, 300-400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |
| ~5.90 | ddd | 1H | H-3 (-CH =CH₂) | J = 17.2, 10.5, 6.5 |
| ~5.21 | d | 1H | H-4 (trans, =CH ₂) | J = 17.2 |
| ~5.07 | d | 1H | H-4 (cis, =CH ₂) | J = 10.5 |
| ~4.29 | q | 1H | H-2 (-CH OH) | J = 6.5 |
| ~2.0 (variable) | br s | 1H | -OH | N/A |
| ~1.28 | d | 3H | H-1 (-CH ₃) | J = 6.5 |
Note: The OH proton signal is often broad and its chemical shift can vary with concentration and temperature. It may not show coupling.[1]
Table 2: ¹³C NMR Spectral Data for this compound
(Solvent: CDCl₃, 75-100 MHz)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 141.5 | C-3 (C H=CH₂) |
| 114.2 | C-4 (=C H₂) |
| 68.9 | C-2 (C HOH) |
| 22.8 | C-1 (C H₃) |
Table 3: Key IR and Mass Spectrometry Data for this compound
| Spectroscopy Type | Key Peaks / Values | Interpretation |
| Infrared (IR) | ~3350 cm⁻¹ (broad) | O-H stretch (alcohol) |
| ~3080 cm⁻¹ | =C-H stretch (alkene) | |
| ~1645 cm⁻¹ | C=C stretch (alkene) | |
| ~990, 915 cm⁻¹ | =C-H bend (vinyl group) | |
| Mass Spec. (MS) | m/z = 72 (M⁺) | Molecular Ion |
| m/z = 57 | [M - CH₃]⁺ | |
| m/z = 45 | [M - C₂H₃]⁺ (loss of vinyl) |
Comparison with Alternative Synthetic Routes
While the Grignard reaction is effective, other methods can be employed, each with distinct advantages and disadvantages. The choice of synthesis often depends on available starting materials, required purity, and scalability.
Table 4: Comparison of this compound Synthesis Methods
| Parameter | Grignard Reaction | Hydrogenation of 3-Butyn-2-ol | Reduction of 3-Buten-2-one |
| Starting Materials | Vinyl Halide, Mg, Acetaldehyde | 3-Butyn-2-ol | 3-Buten-2-one |
| Key Reagents | Grignard Reagent | H₂ gas, Lindlar's Catalyst | NaBH₄, CeCl₃ (Luche reduction) |
| Typical Yield | Good to Excellent (70-90%) | High (>90%)[2] | Excellent (>95%) |
| Key Advantages | Robust C-C bond formation. | High yield, clean reaction. | Mild conditions, high selectivity. |
| Key Disadvantages | Requires strictly anhydrous conditions; acetaldehyde is volatile. | Potential for over-reduction to 2-butanol; requires handling H₂ gas. | Starting enone may not be readily available. |
| Potential Byproducts | Benzene (if bromobenzene is impurity), Wurtz coupling products. | 2-Butanol (over-reduction), starting material. | 1,4-reduction product (Butan-2-one). |
Spectral Identification of Byproducts:
-
2-Butanol: The ¹H NMR spectrum would lack signals in the vinyl region (5-6 ppm) and would show characteristic signals for an ethyl group.
-
Butan-2-one: The IR spectrum would show a strong C=O stretch around 1715 cm⁻¹, and the -OH peak would be absent. The ¹H NMR would show a singlet for the methyl ketone protons around 2.1 ppm.
Visualized Workflows and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the decision-making process for selecting a synthetic route.
Caption: Experimental workflow from synthesis to spectral validation.
Caption: Decision tree for selecting a synthetic route for this compound.
Conclusion
The synthesis of this compound via the Grignard pathway is a robust and well-established method. However, alternative routes such as the partial hydrogenation of 3-butyn-2-ol or the selective reduction of 3-buten-2-one offer viable, and sometimes preferable, alternatives depending on laboratory capabilities and starting material availability. Regardless of the synthetic path chosen, rigorous spectral analysis using NMR, IR, and mass spectrometry is essential for the unambiguous confirmation of the product's identity and purity, ensuring its suitability for subsequent use in research and development.
References
Comparative study of different synthetic routes to 3-Buten-2-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes to 3-buten-2-ol, a versatile building block in organic synthesis. The methodologies discussed are the Grignard reaction of vinylmagnesium bromide with acetaldehyde, the reduction of 3-buten-2-one, and the partial hydrogenation of 3-butyn-2-ol. Each route is evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols provided to facilitate replication and adaptation in a laboratory setting.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Vinyl bromide, Magnesium, Acetaldehyde | Diethyl ether or THF, H₃O⁺ | 70-85 (estimated) | 0 to reflux | 2-4 | Readily available starting materials, reliable C-C bond formation. | Requires strictly anhydrous conditions; Grignard reagent is moisture and air sensitive. |
| Reduction of Ketone | 3-Buten-2-one | Sodium borohydride (NaBH₄), Methanol or Ethanol | 85-95 | Room Temperature | 0.5-2 | Mild reaction conditions, high yields, simple work-up. | The starting ketone may not be as readily available as the precursors for other routes. |
| Partial Hydrogenation | 3-Butyn-2-ol | Lindlar's catalyst (Pd/CaCO₃/PbO), Hydrogen gas, Quinoline | 90-95 | Room Temperature | 2-5 | High selectivity for the cis-alkene, high yields. | Requires specialized catalyst, handling of flammable hydrogen gas. |
Experimental Protocols
Grignard Reaction Synthesis of this compound
This protocol is adapted from the synthesis of similar secondary allylic alcohols.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Vinyl bromide
-
Acetaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF, just enough to cover the magnesium. A small crystal of iodine can be added to activate the magnesium surface. Prepare a solution of vinyl bromide in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied. Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1][2]
-
Reaction with Acetaldehyde: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath. Prepare a solution of freshly distilled acetaldehyde in anhydrous diethyl ether or THF in the dropping funnel. Add the acetaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture will form two layers. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by distillation.
Reduction of 3-Buten-2-one to this compound
This procedure is a standard method for the reduction of α,β-unsaturated ketones.
Materials:
-
3-Buten-2-one
-
Methanol or 95% Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-buten-2-one in methanol or 95% ethanol and cool the solution in an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride in small portions to the cooled solution. The addition is exothermic and may cause bubbling.[3][4][5][6][7]
-
Reaction Monitoring and Quenching: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes to an hour. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, slowly add water to quench the excess sodium borohydride.
-
Extraction and Purification: Remove the bulk of the alcohol solvent by rotary evaporation. Add water to the residue and extract the aqueous layer with three portions of dichloromethane or diethyl ether. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.
Partial Hydrogenation of 3-Butyn-2-ol to this compound
This protocol is based on the selective hydrogenation of alkynes to cis-alkenes using a poisoned catalyst.[8][9]
Materials:
-
3-Butyn-2-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (as a catalyst poison moderator)
-
Methanol or Hexane
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst and Substrate Preparation: In a hydrogenation flask, place a solution of 3-butyn-2-ol in methanol or hexane. Add Lindlar's catalyst and a small amount of quinoline. The quinoline helps to prevent over-reduction to the corresponding alkane.
-
Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a hydrogenation apparatus). Evacuate the flask and then fill it with hydrogen. Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen or by TLC/GC analysis. The reaction is typically complete within a few hours.
-
Work-up and Purification: Once the reaction is complete, filter the catalyst through a pad of celite. Wash the celite pad with the reaction solvent. Remove the solvent from the filtrate by rotary evaporation. The resulting crude this compound can be purified by distillation.
Visualization of Synthetic Pathways
The following diagram illustrates the relationship between the different synthetic approaches to this compound.
Caption: Comparative workflow of the three main synthetic routes to this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. murov.info [murov.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. webassign.net [webassign.net]
- 8. prepchem.com [prepchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of 3-Buten-2-ol and Other Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-buten-2-ol with other structurally related allylic alcohols. Understanding the subtle differences in reactivity is crucial for optimizing synthetic routes and developing novel chemical entities. This document summarizes experimental data on key transformations including oxidation, epoxidation, and rearrangement reactions, providing detailed experimental protocols and visual aids to facilitate comprehension and application in a research setting.
Introduction to Allylic Alcohol Reactivity
Allylic alcohols are a class of organic compounds containing a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif imparts unique reactivity, allowing for a variety of transformations at the alcohol, the double bond, and the allylic position. The reactivity of a specific allylic alcohol is influenced by several factors, including:
-
Substitution: The nature and number of substituents on the double bond and the alcohol-bearing carbon.
-
Steric Hindrance: The steric bulk around the reactive centers.
-
Electronic Effects: The electron-donating or withdrawing nature of substituents.
This compound, a secondary allylic alcohol, serves as a valuable building block in organic synthesis. Its reactivity profile is a subject of interest for chemists aiming to leverage its functionality in complex molecule synthesis. This guide will compare its performance in key reactions against other common allylic alcohols such as allyl alcohol (a primary allylic alcohol), crotyl alcohol (a primary, internally substituted allylic alcohol), and 2-methyl-3-buten-2-ol (a tertiary allylic alcohol).
Oxidation Reactions
The oxidation of allylic alcohols can yield either α,β-unsaturated aldehydes, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. The presence of the double bond can sometimes lead to side reactions, making selective oxidation a key challenge.
Gas-Phase Oxidation with Chlorine Atoms
A kinetic study on the gas-phase reactions of chlorine atoms with various allylic alcohols provides a direct comparison of their intrinsic reactivities. The rate constants for these reactions are pressure-dependent.
| Allylic Alcohol | Rate Constant (k) at ~1 Torr N₂ (x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) | Rate Constant (k) at 700 Torr N₂ (x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) |
| Allyl alcohol | 2.12 ± 0.25 | 3.10 ± 0.37 |
| This compound | 2.60 ± 0.31 | 4.08 ± 0.49 |
| 2-Methyl-3-buten-2-ol | 3.00 ± 0.36 | 5.24 ± 0.63 |
Data sourced from a study on the kinetics of chlorine-atom-initiated oxidation.
These data indicate that in the gas phase, the reactivity towards chlorine atoms increases with the degree of substitution on the alcohol-bearing carbon (primary < secondary < tertiary). This trend is likely due to the increasing stability of the initially formed radical intermediate.
Palladium-Catalyzed Aerobic Oxidation
Jones Oxidation
The Jones oxidation is a robust method for oxidizing secondary alcohols to ketones and primary alcohols to carboxylic acids.[3][4] Allylic alcohols can also be oxidized to α,β-unsaturated aldehydes or ketones using this reagent.[3]
Epoxidation Reactions
The epoxidation of the double bond in allylic alcohols is a synthetically valuable transformation, yielding epoxy alcohols that are versatile intermediates. The stereoselectivity of this reaction is often directed by the hydroxyl group.
While a direct kinetic comparison for the epoxidation of this compound with other allylic alcohols under identical conditions is not available in the literature, the reactivity is known to be influenced by the substitution pattern of the alkene. Generally, more electron-rich alkenes react faster with electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols.[5] The substrate scope is broad, and the stereochemical outcome is highly predictable.
Rearrangement Reactions
The unique structural features of allylic alcohols make them prone to various rearrangement reactions, often under thermal or acidic conditions.
Oxy-Cope Rearrangement
The Oxy-Cope rearrangement is a powerful carbon-carbon bond-forming reaction for 1,5-dien-3-ols.[6][7] While this compound itself does not undergo this rearrangement, its derivatives can be suitable substrates. The reaction involves a[5][5]-sigmatropic rearrangement to form an enol, which then tautomerizes to a carbonyl compound, providing a strong thermodynamic driving force. The anionic version of this rearrangement, where the alcohol is deprotonated, proceeds at dramatically accelerated rates, often allowing the reaction to occur at room temperature.[7] The rate of the anionic Oxy-Cope rearrangement can be enhanced by a factor of 10¹⁰ to 10¹⁷ compared to the neutral variant.[6]
Experimental Protocols
General Procedure for Jones Oxidation of a Secondary Allylic Alcohol
Warning: Chromium (VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a fume hood and follow all institutional safety protocols for use and disposal.
-
Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄) and carefully dilute with water to a final volume of 100 mL.
-
Oxidation: Dissolve the secondary allylic alcohol (e.g., this compound) in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add the Jones reagent dropwise to the alcohol solution. The reaction is exothermic, and the color will change from orange to green.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears completely.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel.
General Procedure for Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
Warning: m-CPBA is a potentially explosive peroxide. Handle with care and avoid friction or shock.
-
Dissolve the allylic alcohol in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a flask equipped with a magnetic stirrer.
-
Add a solid buffer, such as sodium bicarbonate (NaHCO₃), to neutralize the meta-chlorobenzoic acid byproduct.
-
Cool the mixture in an ice bath.
-
Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture to remove the solid buffer and byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining peroxide, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by column chromatography.
General Procedure for Sharpless Asymmetric Epoxidation
Warning: tert-Butyl hydroperoxide is a toxic and potentially explosive peroxide. Handle with care.
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add powdered 4 Å molecular sieves.
-
Add anhydrous dichloromethane (CH₂Cl₂) and cool the suspension to -20 °C.
-
Add the chiral tartrate ligand (e.g., (+)-diethyl tartrate or (+)-diisopropyl tartrate, 0.06 equivalents).
-
Add titanium(IV) isopropoxide (Ti(OiPr)₄, 0.05 equivalents) and stir the mixture for 30 minutes at -20 °C.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5-2.0 equivalents) dropwise, maintaining the temperature at -20 °C.
-
Add the allylic alcohol (1.0 equivalent) and stir the reaction at -20 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Separate the layers of the filtrate and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Logical Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of various allylic alcohols.
Signaling Pathway for Palladium-Catalyzed Aerobic Oxidation
Caption: Simplified catalytic cycle for Pd(II)-catalyzed aerobic alcohol oxidation.
Conclusion
The reactivity of this compound is comparable to other secondary allylic alcohols and generally greater than primary allylic alcohols in reactions such as gas-phase oxidation. Its utility in synthetic chemistry is underscored by its participation in a range of selective transformations. The choice of reagent and reaction conditions is paramount in directing the outcome of reactions involving this compound and other allylic alcohols. For researchers and drug development professionals, a careful consideration of the electronic and steric properties of the specific allylic alcohol substrate is essential for achieving the desired chemical transformation with high yield and selectivity. This guide provides a foundational understanding and practical protocols to aid in this endeavor.
References
- 1. Development and Comparison of the Substrate Scope of Pd-Catalysts for the Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2: High Intramolecular Selectivity [organic-chemistry.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 7. Cope Rearrangement [organic-chemistry.org]
Determining the Enantiomeric Excess of Chiral 3-Buten-2-OL: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical parameter in the synthesis and quality control of chiral molecules. 3-Buten-2-ol, a versatile chiral building block, is no exception. Its enantiomeric purity can significantly impact the stereochemical outcome of subsequent reactions and the biological activity of the final product. This guide provides an in-depth comparison of the three primary analytical techniques for determining the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a detailed examination of their methodologies, supported by experimental data and comparative performance metrics, to assist in the selection of the most appropriate technique for your specific research needs.
At a Glance: Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound is contingent on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the sample matrix. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and NMR Spectroscopy for this application.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of enantiomers on a chiral stationary phase in the gas phase. | Separation of enantiomers on a chiral stationary phase (direct) or separation of diastereomeric derivatives on an achiral stationary phase (indirect). | Differentiation of enantiomers in a diastereomeric environment created by a chiral auxiliary (derivatizing or solvating agent). |
| Sample Derivatization | Often required to improve volatility and resolution (e.g., acetylation). | Can be analyzed directly or derivatized to form diastereomers for separation on an achiral column. | Required to create diastereomers using chiral derivatizing agents (e.g., Mosher's acid) or to form transient diastereomeric complexes with chiral solvating agents. |
| Typical Resolution (Rs) | > 1.5 (baseline separation) is achievable. | > 1.5 (baseline separation) is achievable. | Not applicable (separation of signals in ppm). |
| Analysis Time | Typically 10-30 minutes. | Typically 10-30 minutes. | Typically 5-15 minutes per sample. |
| Sensitivity | High (ng to pg level). | High (µg to ng level). | Lower (mg to µg level). |
| Instrumentation | Gas Chromatograph with FID or MS detector and a chiral column. | HPLC system with UV or other suitable detector and a chiral or achiral column. | NMR Spectrometer (≥300 MHz recommended). |
| Advantages | High resolution, high sensitivity, suitable for volatile compounds. | Broad applicability, well-established, direct and indirect methods available. | Rapid analysis, non-separative, can provide structural information, and determine absolute configuration (with specific CDAs). |
| Disadvantages | Derivatization can add complexity and potential for error, limited to thermally stable and volatile compounds. | Can be solvent-intensive, method development can be time-consuming. | Lower sensitivity, requires higher sample concentration, chiral auxiliaries can be expensive. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for the determination of the enantiomeric excess of this compound using Chiral GC, Chiral HPLC, and NMR Spectroscopy.
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For this compound, derivatization to its acetate ester is often beneficial to improve peak shape and resolution on cyclodextrin-based chiral stationary phases.
1. Derivatization to 3-Buten-2-yl Acetate:
-
Reagents: Racemic or enantiomerically enriched this compound, acetic anhydride, pyridine (or other suitable base), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve this compound in the solvent.
-
Add a slight excess of acetic anhydride and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a dilute acid, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.
-
2. Chiral GC Analysis:
-
Column: A chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase (e.g., Chirasil-DEX CB).
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Oven Temperature Program: 50 °C (hold for 2 min), then ramp to 150 °C at 5 °C/min.
-
Sample Preparation: Dilute the derivatized sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL (with appropriate split ratio).
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers versatility with both direct and indirect methods for enantiomeric excess determination.
2.1. Direct Chiral HPLC:
This method involves the direct separation of the enantiomers of this compound on a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for this purpose.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) as this compound has a weak chromophore. A Refractive Index (RI) detector can also be used.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-20 µL.
2.2. Indirect Chiral HPLC:
This approach involves derivatizing the this compound enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column.
-
Derivatization Reagent: A chiral acid chloride or isocyanate, for example, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).
-
Derivatization Procedure:
-
React the this compound sample with the CDA in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent.
-
After the reaction is complete, quench and work up the reaction mixture to isolate the diastereomeric esters.
-
-
HPLC Analysis:
-
Column: A standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, optimized for the separation of the diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the chromophore introduced by the derivatizing agent.
-
Data Analysis: For both direct and indirect methods, the enantiomeric excess is calculated from the integrated peak areas of the separated enantiomers or diastereomers.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a rapid method for ee determination without the need for chromatographic separation. The use of a chiral derivatizing agent or a chiral solvating agent is necessary to induce chemical shift differences between the enantiomers.
3.1. Using a Chiral Derivatizing Agent (e.g., Mosher's Acid):
This method involves the formation of diastereomeric esters with a chiral derivatizing agent, such as (R)- and (S)-Mosher's acid, leading to distinct signals in the NMR spectrum for each diastereomer.[1][2]
-
Reagents: this compound, (R)- and (S)-Mosher's acid chloride, a deuterated solvent (e.g., CDCl₃), and a base (e.g., pyridine-d₅).
-
Procedure:
-
In two separate NMR tubes, dissolve a small amount of the this compound sample in the deuterated solvent.
-
To one tube, add a slight excess of (R)-Mosher's acid chloride and a small amount of pyridine-d₅.
-
To the other tube, add a slight excess of (S)-Mosher's acid chloride and a small amount of pyridine-d₅.
-
Allow the reactions to proceed to completion.
-
-
NMR Acquisition: Acquire ¹H or ¹⁹F NMR spectra for both samples. A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion.
-
Data Analysis: Compare the spectra of the two diastereomeric esters. The enantiomeric excess is determined by integrating a pair of well-resolved signals corresponding to the same proton or fluorine nucleus in the two diastereomers. The difference in chemical shifts (Δδ = δS - δR) can also be used to determine the absolute configuration of the alcohol.[1][2]
3.2. Using a Chiral Solvating Agent (CSA):
Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers, resulting in separate NMR signals.
-
Reagents: this compound, a chiral solvating agent (e.g., (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or Pirkle's alcohol), and a deuterated solvent.[3]
-
Procedure:
-
Dissolve the this compound sample in the deuterated solvent in an NMR tube.
-
Acquire a spectrum of the analyte alone.
-
Add a specific molar equivalent of the CSA to the NMR tube (typically 1-5 equivalents).
-
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal in this compound that shows baseline separation for the two enantiomers in the presence of the CSA. The enantiomeric excess is determined by the integration ratio of these two signals.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance Spectroscopy.
-
Chiral GC is an excellent choice for its high resolution and sensitivity, particularly when dealing with volatile samples. Derivatization is often a necessary step to enhance performance.
-
Chiral HPLC offers significant flexibility with both direct and indirect methods. The choice between the two will depend on the availability of a suitable chiral column and the desired detection method.
-
NMR Spectroscopy provides a rapid and non-separative alternative, which is highly advantageous for quick screening and reaction monitoring. While less sensitive than chromatographic methods, its ability to provide structural information and, in some cases, determine absolute configuration, makes it a valuable tool.
The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the instrumentation available in the laboratory. For routine quality control with high sample loads, a validated chiral GC or direct HPLC method may be preferred. For rapid analysis during reaction optimization or for structural confirmation, NMR spectroscopy with a chiral auxiliary is a powerful option.
References
- 1. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of 3-Buten-2-ol and its Saturated Analogue, 2-Butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 3-buten-2-ol and its saturated counterpart, 2-butanol. By examining their toxicological profiles, metabolic pathways, and mechanisms of action, this document aims to equip researchers with the necessary data to inform their work in drug development and chemical safety assessment.
Executive Summary
This compound, an unsaturated alcohol, and its saturated analogue, 2-butanol, exhibit distinct biological activities. While both compounds demonstrate a low order of acute toxicity, their mechanisms of action and metabolic fates differ significantly. 2-Butanol primarily acts as a central nervous system (CNS) depressant through the potentiation of GABAA receptors and is metabolized by cytochrome P450 enzymes. In contrast, the biological activity of this compound is less characterized, with available data suggesting a different toxicological profile and metabolic pathway. This guide synthesizes the current experimental data to provide a clear comparison of these two molecules.
Data Presentation
Table 1: Acute Oral Toxicity
| Compound | Test Species | LD50 (mg/kg) | Source |
| This compound | Rat | 1800 | [1] |
| 2-Butanol | Rat | 4400 | [2] |
Note: The LD50 value for this compound is from a secondary source and a primary study with a detailed protocol was not identified in the literature search. The LD50 for 2-butanol is a widely cited value.
Table 2: In Vitro Cytotoxicity
Direct comparative in vitro cytotoxicity data (IC50 values) for this compound and 2-butanol on the same cell line and under identical experimental conditions were not available in the reviewed literature. However, studies on butanol isomers suggest that toxicity generally increases with the length of the carbon chain and that butanol can be cytotoxic, causing irreparable damage to the cell membrane in some organisms[3][4].
Table 3: Effects on GABAA Receptor Function
A direct comparison of this compound's effect on GABAA receptors was not found. However, a study on the structurally similar compound 2-methyl-3-buten-2-ol showed no significant potentiation of GABAA receptors[1]. In contrast, 2-butanol has been shown to potentiate GABAA receptor function, with its efficacy being dependent on the receptor's subunit composition[5].
| Compound | Receptor Isoform | Effect | Potency/Efficacy | Source |
| 2-Butanol | α1β2γ2L | Potentiation of GABA response | Less potent but greater efficacy than 1-butanol | [5] |
| 2-Butanol | α2β2γ2L | Potentiation of GABA response | Equipotent with 1-butanol, but greater efficacy | [5] |
| 2-Butanol | α2β2 | Large potentiation of GABA response | Greater efficacy but greatly reduced potency compared to γ2L-containing receptors | [5] |
Experimental Protocols
Acute Oral Toxicity Testing (General Protocol based on OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute toxicity of a substance to enable its classification[6].
-
Test Animals: Typically, young adult rats of a single sex (usually females as they are often slightly more sensitive) are used[7]. Animals are fasted (food, but not water, withheld) overnight before dosing[7].
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume of liquid administered is generally limited, for example, to 1 mL/100g body weight for rodents[7].
-
Procedure: The test is a stepwise procedure with three animals per step. The starting dose is selected from a series of fixed doses (5, 50, 300, 2000, or 5000 mg/kg body weight). The outcome of the first step (mortality or survival) determines the next step:
-
If mortality occurs, the dose for the next step is lowered.
-
If no mortality occurs, the dose for the next step is increased.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior) and body weight changes for at least 14 days[7][8].
-
Pathology: At the end of the observation period, all surviving animals are subjected to gross necropsy[8].
In Vitro Cytotoxicity Assay (MTT Assay Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Adherent cells are seeded in a 96-well plate at a predetermined optimal density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The test compounds (this compound and 2-butanol) are diluted to various concentrations in the cell culture medium. The medium from the plated cells is removed, and the cells are treated with the different concentrations of the compounds. Control wells containing untreated cells and blank wells with medium only are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
GABAA Receptor Potentiation Assay using Xenopus oocytes
This protocol describes the use of a two-electrode voltage clamp to measure the potentiation of GABAA receptors expressed in Xenopus laevis oocytes.
-
Oocyte Preparation and Injection: Oocytes are harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. The oocytes are then injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2L).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes filled with a conducting solution (e.g., 3 M KCl) are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (e.g., -70 mV).
-
GABA is applied to the oocyte at a concentration that elicits a submaximal current response (e.g., EC10-EC20).
-
The test compound (e.g., 2-butanol) is co-applied with GABA, and the change in the current response is measured.
-
-
Data Analysis: The potentiation is calculated as the percentage increase in the GABA-evoked current in the presence of the test compound compared to the current evoked by GABA alone. Dose-response curves can be generated to determine the EC50 for potentiation.
Mandatory Visualization
Caption: Simplified metabolic pathway of 2-butanol.
Caption: Mechanism of 2-butanol's potentiation of GABAA receptor activity.
Discussion of Biological Activities
Acute Toxicity
Both this compound and 2-butanol exhibit a low order of acute oral toxicity in rats, with LD50 values in the range of grams per kilogram of body weight. However, the available data suggests that this compound may be more acutely toxic than 2-butanol, with a reported LD50 of 1800 mg/kg compared to 4400 mg/kg for 2-butanol[1][2]. The presence of the double bond in this compound could contribute to this difference in toxicity, potentially through the formation of reactive metabolites.
Mechanism of Action
The primary mechanism of action for 2-butanol is its effect on the central nervous system. Like other short-chain alcohols, it acts as a CNS depressant. This effect is mediated, at least in part, by the potentiation of GABAA receptors, the major inhibitory neurotransmitter receptors in the brain[5]. The study by Peoples and Weight (1996) demonstrated that 2-butanol enhances the function of GABAA receptors, and that this effect is dependent on the subunit composition of the receptor, suggesting a specific interaction rather than a non-specific membrane fluidization effect[5].
The mechanism of action for this compound is less well-defined. While a study on the structurally similar 2-methyl-3-buten-2-ol did not show significant potentiation of GABAA receptors, it is possible that this compound itself could have different effects[1]. The unsaturated nature of this compound could lead to different interactions with biological targets. One study on a related unsaturated ketone, trans-4-phenyl-3-buten-2-one, showed that its reduction to the corresponding alcohol, trans-4-phenyl-3-buten-2-ol, was a minor metabolic pathway, with the reduction of the double bond being the major route[9]. This suggests that the double bond is a key site for metabolic activity, which could influence its overall biological effect.
Metabolism
The metabolism of 2-butanol is well-characterized and proceeds primarily through oxidation by alcohol dehydrogenase and cytochrome P450 enzymes in the liver to form 2-butanone (methyl ethyl ketone)[5]. 2-Butanone can be further metabolized to 3-hydroxy-2-butanone and then to 2,3-butanediol.
The metabolic pathway of this compound is not as well-elucidated. Based on the metabolism of other unsaturated alcohols and related compounds, it is plausible that its metabolism could involve several pathways. The double bond could be a target for epoxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive epoxide intermediates. Alternatively, the alcohol group could be oxidized to a ketone, forming 3-buten-2-one, a reactive α,β-unsaturated ketone. A study on trans-4-phenyl-3-buten-2-one indicated that the primary metabolic route was the reduction of the carbon-carbon double bond, followed by reduction of the ketone[9]. If a similar pathway exists for this compound, it would involve the reduction of the double bond to form 2-butanol, which would then be metabolized as described above.
Conclusion
This compound and its saturated analogue, 2-butanol, display notable differences in their biological activities. 2-Butanol's effects are primarily linked to its role as a CNS depressant via potentiation of GABAA receptors, and its metabolism is well-understood. The presence of a double bond in this compound appears to increase its acute toxicity and introduces alternative metabolic pathways that are not as well characterized. Further research, particularly direct comparative studies on cytotoxicity and a more thorough investigation into the metabolic fate and specific molecular targets of this compound, is warranted to fully understand its biological activity and potential risks. This information is crucial for the safe handling and application of these compounds in various industrial and research settings.
References
- 1. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Butanol is cytotoxic to Lactococcus lactis while ethanol and hexanol are cytostatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. dep.nj.gov [dep.nj.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Reductive metabolism In vivo of trans-4-phenyl-3-buten-2-one in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Pathways of 3-Buten-2-ol: A Computational and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary reaction pathways of 3-buten-2-ol, a versatile chiral building block in organic synthesis. The reaction pathways of palladium-catalyzed amination, hydrogenation and isomerization, and acid-catalyzed dehydration are examined through the lens of computational chemistry and supported by experimental data. This objective comparison is intended to aid researchers in selecting optimal synthetic routes and reaction conditions.
Data Presentation
The following tables summarize the key quantitative data for the different reaction pathways of this compound and analogous substrates, providing a basis for comparison of their efficiency and selectivity.
Table 1: Computational Data for Palladium-Catalyzed Amination of this compound. [1][2]
| Catalyst System | Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| Phosphoramidite Palladium | Nucleophilic Attack (down-attack) | TSI-IIb-R | 14.3 |
| Phosphoramidite Palladium | Nucleophilic Attack (up-attack) | TSI-IIb-S | 19.6 |
Data obtained from DFT calculations in THF solvent.
Table 2: Experimental Data for Hydrogenation of 3-Butyn-2-ol to this compound and Subsequent Reactions. [3][4]
| Catalyst | Substrate | Product(s) | Selectivity to this compound (%) | Other Products |
| Pd/Al2O3 | 3-Butyn-2-ol | This compound, 2-Butanol, 2-Butanone | Moderate | 2-Butanol, 2-Butanone |
| Ni/Al2O3 | 3-Butyn-2-ol | This compound, 2-Butanol | High | 2-Butanol |
| Pd-Ni/Al2O3 | 3-Butyn-2-ol | This compound | up to 95 | 2-Butanol, 2-Butanone |
Reactions performed in the gas phase at 373 K.
Table 3: Product Distribution in the Acid-Catalyzed Dehydration of 2-Butanol (an analogue of this compound). [5][6]
| Catalyst | Temperature (°C) | But-1-ene (%) | cis-But-2-ene (%) | trans-But-2-ene (%) |
| Zeolite H-Y | 150-250 | Minor | Major | Major |
| Phosphoric Acid | 100-140 | Variable | Major | Major |
Product ratios are dependent on catalyst and reaction conditions. 2-Butanol is used as a proxy due to the lack of specific data for this compound dehydration.
Experimental Protocols
Palladium-Catalyzed Amination of this compound
This protocol is based on the computational study by Lyu et al. and general procedures for palladium-catalyzed allylic amination.[1][2]
Materials:
-
This compound
-
Methylaniline
-
Palladium catalyst (e.g., Pd(dba)2 with a phosphoramidite ligand)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst and the phosphoramidite ligand.
-
Add anhydrous THF and stir the mixture at room temperature for 15-30 minutes to allow for catalyst activation.
-
Add this compound to the reaction mixture.
-
Add methylaniline to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Gas-Phase Hydrogenation of 3-Butyn-2-ol
This protocol is based on the study by González-Fernández et al. on the gas-phase hydrogenation of 3-butyn-2-ol.[3][4]
Materials:
-
3-Butyn-2-ol
-
Hydrogen gas (H2)
-
Supported catalyst (e.g., Pd-Ni/Al2O3)
-
Fixed-bed reactor system
Procedure:
-
The supported catalyst is packed into a fixed-bed reactor.
-
The catalyst is activated in situ by heating under a flow of hydrogen.
-
A stream of 3-butyn-2-ol vapor, generated by passing an inert gas through a bubbler containing the liquid substrate, is mixed with a controlled flow of hydrogen gas.
-
The gas mixture is passed through the heated catalyst bed (e.g., at 373 K).
-
The product stream is cooled to condense the liquid products, which are then collected.
-
The product composition is analyzed by gas chromatography to determine the conversion and selectivity.
Acid-Catalyzed Dehydration of 2-Butanol
This is a general procedure for the acid-catalyzed dehydration of a secondary alcohol, analogous to this compound.[5][7]
Materials:
-
2-Butanol
-
Strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid)
-
Distillation apparatus
Procedure:
-
Place 2-butanol and the acid catalyst in a round-bottom flask.
-
Assemble a distillation apparatus with the flask.
-
Heat the mixture to the appropriate temperature for the dehydration of a secondary alcohol (typically 100-140 °C).
-
The alkene products, being more volatile, will distill out of the reaction mixture.
-
Collect the distillate, which will be a mixture of butene isomers.
-
The collected product can be washed and dried, and the composition of the alkene isomers can be determined by gas chromatography.
Mandatory Visualization
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Palladium-Catalyzed Amination of this compound.
Caption: Hydrogenation and Isomerization Pathways.
Caption: Acid-Catalyzed Dehydration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring the Mechanism of the Palladium-Catalyzed 3-Butene-2-ol Amination Reaction: A DFT Study [frontiersin.org]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
Kinetic Showdown: 3-Buten-2-ol Reactions Under the Microscope
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical kinetics, understanding the reactivity of unsaturated alcohols is paramount for applications ranging from atmospheric chemistry to the synthesis of novel pharmaceuticals. This guide provides a comprehensive comparison of the reaction kinetics of 3-buten-2-ol with other structurally related alkenols, supported by experimental data and detailed protocols.
At a Glance: Comparative Reaction Kinetics
The reactivity of this compound is often compared with its isomers and other unsaturated alcohols to elucidate the influence of the hydroxyl group's position and methyl substitution on reaction rates. The following table summarizes key kinetic data from gas-phase reactions with chlorine atoms (Cl), a significant atmospheric oxidant.
| Reactant | Rate Coefficient (k) at 296 ± 2 K (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| This compound | (3.20 ± 0.10) x 10⁻¹⁰ | Absolute and Relative Rate | [1][2] |
| Allyl Alcohol | Not specified in snippets | Absolute and Relative Rate | [1] |
| 2-Methyl-3-buten-2-ol | Not specified in snippets | Absolute and Relative Rate | [1] |
| 3-Buten-1-ol | (2.63 ± 0.25) x 10⁻¹⁰ | Relative Rate | [2] |
| 2-Buten-1-ol | (3.90 ± 0.35) x 10⁻¹⁰ | Relative Rate | [2] |
The data indicates that the position of the double bond and the hydroxyl group, as well as methyl substituents, significantly influences the rate of reaction with chlorine atoms.
Deep Dive: Experimental Protocols
The determination of the kinetic parameters listed above relies on sophisticated experimental techniques. Here, we detail the methodologies employed in the cited studies.
Absolute Rate Measurements: Pulsed Laser Photolysis/Vacuum Ultraviolet Laser-Induced Fluorescence (PLP/VUV-LIF)
This technique allows for the direct measurement of the decay of a reactant in the presence of an excess of another reactant.
-
Reaction Initiation: A gas mixture of Cl₂ (the Cl atom precursor), the alcohol of interest, and a diluent gas (N₂) is subjected to pulsed laser irradiation at 351 nm.[1] This photolysis of Cl₂ produces chlorine atoms, initiating the reaction.
-
Detection: The concentration of Cl atoms is monitored over time using vacuum ultraviolet laser-induced fluorescence.
-
Data Analysis: The pseudo-first-order rate coefficient is determined from the exponential decay of the Cl atom signal. The second-order rate constant for the reaction between the Cl atom and the alcohol is then calculated.
Relative Rate Measurements: Smog Chamber/Fourier Transform Infrared (FTIR) Spectroscopy
This method compares the rate of reaction of a target compound with that of a reference compound whose reaction rate with the same oxidant is well-known.
-
Reaction Environment: The reactions are carried out in a smog chamber at a specific temperature and pressure (e.g., 760 Torr of purified air).[2]
-
Reactant Monitoring: The concentrations of the alcohol and the reference compound are monitored simultaneously over time using FTIR spectroscopy.
-
Data Analysis: The relative rate coefficient is determined from the relative decay rates of the target and reference compounds. The absolute rate coefficient for the target compound is then calculated using the known rate coefficient of the reference reaction.
Visualizing the Pathways
To better understand the reaction dynamics, we can visualize the key processes.
Experimental Workflow for Kinetic Studies
References
A Comparative Guide to Catalytic Systems for the Hydrogenation of 3-Buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of unsaturated alcohols is a critical transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The conversion of 3-buten-2-ol to 2-butanol is a key step in various synthetic pathways. The efficiency and selectivity of this reaction are highly dependent on the chosen catalytic system. This guide provides an objective comparison of different catalytic systems for the hydrogenation of this compound, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the conversion of this compound and the selectivity towards the desired product, 2-butanol, while minimizing the formation of byproducts such as 2-butanone through isomerization. The following table summarizes the performance of various catalytic systems under gas-phase hydrogenation conditions.
| Catalyst | Support | Temperature (°C) | Pressure (atm) | This compound Conversion (%) | Selectivity to 2-Butanol (%) | Selectivity to 2-Butanone (%) |
| Pd | Al₂O₃ | 100 | 1 | High | Moderate | Moderate |
| Ni | Al₂O₃ | 100 | 1 | Low | High | Low |
| Pd-Ni | Al₂O₃ | 100 | 1 | High | High | Low |
| Ru | C | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Rh | C | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Pt | C | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Reaction Pathways and Experimental Workflow
The hydrogenation of this compound primarily proceeds through the saturation of the carbon-carbon double bond to yield 2-butanol. However, a competing isomerization reaction can lead to the formation of 2-butanone. The selection of a suitable catalyst is crucial to favor the hydrogenation pathway.
Caption: Reaction pathways for the conversion of this compound.
A systematic approach is essential for comparing the efficacy of different catalytic systems. The following workflow outlines the key steps involved in such a comparative study.
Caption: General experimental workflow for comparing catalytic systems.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for obtaining reliable and comparable data. The following sections outline the methodologies for catalyst preparation, activation, and the hydrogenation reaction.
Catalyst Preparation (Incipient Wetness Impregnation)
This method is commonly used for preparing supported metal catalysts.[1]
-
Support Preparation: The support material (e.g., γ-Al₂O₃) is dried to remove any adsorbed water.
-
Precursor Solution: An aqueous solution of the metal precursor (e.g., palladium nitrate for a Pd catalyst) is prepared. The volume of the solution is equal to the pore volume of the support material.
-
Impregnation: The precursor solution is added dropwise to the support material with constant agitation to ensure even distribution.
-
Drying: The impregnated support is dried in an oven, typically at 100-120°C, to remove the solvent.
-
Calcination: The dried material is then calcined at a high temperature (e.g., 400-500°C) in air to decompose the metal precursor and form the metal oxide on the support surface.
Catalyst Activation
Activation is a crucial step to reduce the metal oxide to its active metallic state.[2]
-
Loading: The calcined catalyst is loaded into the reactor.
-
Purging: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Reduction: A flow of hydrogen gas is introduced into the reactor, and the temperature is gradually increased to the desired reduction temperature (e.g., 300-400°C) and held for a specific duration to ensure complete reduction of the metal oxide.
-
Cooling: After reduction, the catalyst is cooled to the reaction temperature under a continuous flow of hydrogen.
Gas-Phase Hydrogenation Reaction
-
Reactor Setup: The activated catalyst is maintained in a fixed-bed reactor.
-
Reactant Feed: A gaseous stream of this compound is introduced into the reactor along with a controlled flow of hydrogen. The molar ratio of hydrogen to the substrate is a critical parameter.
-
Reaction Conditions: The reaction is carried out at a specific temperature and pressure. These conditions should be carefully controlled and monitored throughout the experiment.
-
Product Collection: The effluent gas stream from the reactor is passed through a condenser to collect the liquid products.
-
Product Analysis: The collected liquid samples are analyzed using gas chromatography (GC) to determine the conversion of this compound and the selectivity towards 2-butanol and other byproducts.[3] A flame ionization detector (FID) is commonly used for the quantification of organic compounds. The separation of reactants and products can be achieved using a suitable capillary column (e.g., a polar column for separating alcohols and ketones).[4][5]
By following these standardized protocols, researchers can generate high-quality, comparable data to effectively evaluate and select the most suitable catalytic system for the hydrogenation of this compound.
References
A Spectroscopic Comparison of (E)- and (Z)-3-Buten-2-ol Isomers
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical aspect of chemical analysis. Geometric isomers, such as the (E) and (Z)-isomers of 3-buten-2-ol, can exhibit distinct physical, chemical, and biological properties. A thorough understanding of their spectroscopic differences is therefore essential for their identification and differentiation. This guide provides a detailed comparison of the spectroscopic properties of (E)- and (Z)-3-buten-2-ol, supported by experimental data and established spectroscopic principles.
It is important to note that while extensive spectroscopic data is available for this compound, much of the publicly accessible data does not explicitly differentiate between the (E) and (Z) isomers. Consequently, this guide presents the available experimental data for this compound, which is likely representative of the more stable (E)-isomer or a mixture of isomers. This is supplemented with a discussion of the expected spectroscopic differences based on the principles of stereoisomerism.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H on C1 (CH₃) | ~1.28 | Doublet | ~6.5 |
| H on C2 (CHOH) | ~4.29 | Quartet | ~6.5 |
| H on C3 (=CH) | ~5.90 | Multiplet | - |
| Ha on C4 (=CH₂) | ~5.07 | Doublet of doublets | J(cis) = ~10.5, J(gem) = ~1.5 |
| Hb on C4 (=CH₂) | ~5.21 | Doublet of doublets | J(trans) = ~17.5, J(gem) = ~1.5 |
| OH | ~2.06 | Broad Singlet | - |
Data sourced from publicly available spectral databases. The assignments are based on typical chemical shifts and coupling patterns.
Expected Differences for (Z)-Isomer:
-
The coupling constant between the protons on C2 and C3 would likely be smaller than in the (E)-isomer due to the cis relationship.
-
The chemical shifts of the vinylic protons (C3 and C4) may experience slight upfield or downfield shifts due to anisotropic effects and steric interactions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 (CH₃) | ~22.8 |
| C2 (CHOH) | ~68.9 |
| C3 (=CH) | ~141.5 |
| C4 (=CH₂) | ~113.8 |
Data sourced from publicly available spectral databases.[1]
Expected Differences for (Z)-Isomer:
-
Due to potential steric hindrance (the γ-gauche effect), the chemical shift of the C1 methyl group in the (Z)-isomer might be shifted slightly upfield compared to the (E)-isomer.
-
The chemical shifts of the sp² carbons (C3 and C4) may also show minor differences.
Table 3: IR Spectroscopic Data for this compound
| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | ~3400 (broad) | Strong |
| C-H stretch (sp³) | ~2970 | Medium-Strong |
| C-H stretch (sp²) | ~3090 | Medium |
| C=C stretch (alkene) | ~1645 | Medium |
| C-O stretch (alcohol) | ~1080 | Strong |
| =C-H bend (out-of-plane) | ~990 and ~920 | Strong |
Data sourced from publicly available spectral databases.[2]
Expected Differences for (Z)-Isomer:
-
The out-of-plane =C-H bending vibration for a cis-disubstituted alkene typically appears in a different region (around 700 cm⁻¹) compared to the trans isomer (around 970 cm⁻¹). However, for a terminal alkene like this compound, the differences in the out-of-plane bends between the geometric isomers around the C2-C3 bond would be more subtle.
-
The C=C stretching frequency might be slightly different due to changes in the dipole moment and symmetry.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 72 | Low | [M]⁺ (Molecular Ion) |
| 57 | High | [M - CH₃]⁺ |
| 45 | High | [CH₃CHOH]⁺ |
| 43 | High | [C₃H₃]⁺ or [CH₃CO]⁺ |
Data sourced from publicly available spectral databases.[3]
Expected Differences for (Z)-Isomer:
-
The mass spectra of (E) and (Z) isomers are often very similar, as the high energy of electron ionization can lead to isomerization before fragmentation. Any differences would likely be in the relative abundances of certain fragment ions rather than the presence of unique fragments.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the this compound isomer is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C spectrum, where each unique carbon appears as a single line. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then introduced, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. The GC separates the components of the mixture before they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions from the sample molecules.
-
Mass Analysis: A mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mandatory Visualization
The following diagram illustrates the relationship between the this compound isomers and the spectroscopic techniques used for their comparative analysis.
Caption: Spectroscopic analysis workflow for the comparison of (E)- and (Z)-3-buten-2-ol isomers.
References
Benchmarking the performance of 3-Buten-2-OL derivatives in specific applications
The versatility of 3-buten-2-ol and its derivatives makes them valuable intermediates in various chemical syntheses, from pharmaceuticals to fragrances. This guide provides a comparative analysis of the performance of these derivatives in specific, high-impact applications, supported by experimental data and detailed protocols.
Application I: Synthesis of 2-Methyl-3-buten-2-ol for Vitamin A and Fragrances
A significant application of this compound derivatives is in the production of 2-methyl-3-buten-2-ol, a key intermediate in the synthesis of Vitamin A and a component in various perfume compositions.[1][2] The performance of different catalytic systems in the selective hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol is a critical factor in the efficiency of this process.
The choice of catalyst significantly impacts the yield and selectivity of the hydrogenation reaction. Below is a comparison of two common catalytic systems.
| Catalyst System | Precursor | Product | Yield (%) | Selectivity (%) | Reference |
| 1 wt. % Pd/γ-Al2O3 (pre-reduced at 600 °C) | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol | - | 97 | [1][2] |
| Lindlar Catalyst (Palladium on Calcium Carbonate, poisoned with lead) | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol | 94 | - | [3] |
Key Observations:
-
The palladium on gamma-alumina catalyst, after high-temperature reduction, demonstrates high selectivity (97%) for the desired 2-methyl-3-buten-2-ol.[1][2]
-
The traditional Lindlar catalyst also provides a high yield (94%) for the same transformation.[3]
The selection between these catalysts in an industrial setting would likely depend on factors such as cost, catalyst lifetime, and process conditions (batch vs. continuous flow).
1. Continuous-Flow Hydrogenation using Pd/γ-Al2O3
This method describes the selective hydrogenation of 2-methyl-3-butyn-2-ol in a continuous-flow system, which is often favored for industrial production due to its efficiency and scalability.
-
Catalyst Preparation: 1 wt. % Pd/γ-Al2O3 is pre-treated in a 10% H2/Ar flow at 600 °C for 17 hours. This high-temperature reduction is crucial for creating active Pd-Al species that enhance selectivity.[1][2]
-
Reaction Setup: The reaction is carried out in a stainless-steel cartridge (30 mm long, 4 mm inner diameter) packed with 0.1 g of the prepared catalyst.
-
Reaction Conditions:
-
A solution of 2-methyl-3-butyn-2-ol is flowed through the catalyst bed at a rate of 0.5 mL/min.
-
Hydrogen gas is introduced at a flow rate of 6 mL/min.
-
The reaction is conducted at a pressure of 5 bar and a temperature of 25 °C for optimal turnover frequency, although high selectivity is also achieved at 1 bar and 45 °C.[2]
-
-
Product Analysis: The product stream is analyzed to determine the conversion and selectivity towards 2-methyl-3-buten-2-ol.
Caption: Catalytic cycle for palladium-catalyzed allylic amination.
References
Safety Operating Guide
Proper Disposal of 3-Buten-2-ol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Buten-2-ol is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols will mitigate risks associated with this flammable and harmful chemical.
Immediate Safety and Hazard Profile
This compound is a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause serious eye damage and skin irritation.[1][2][3] Therefore, strict safety measures are essential during handling and disposal.
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[2][4] Use non-sparking tools and ground/bond containers and receiving equipment.[1][4]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1] May cause respiratory irritation.[1][2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| CAS Number | 598-32-3 | [1] |
| Molecular Formula | C4H8O | [1][3] |
| Flash Point | 13 °C / 55.4 °F | [5] |
| Boiling Point | 98 - 99 °C / 208.4 - 210.2 °F at 760 mmHg | [5] |
| UN Number | 1987 | [2] |
| Hazard Class (Transport) | 3 (Flammable Liquid) | |
| Packing Group (Transport) | II (Medium Danger) | [1] |
Detailed Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[1] Never pour this compound down the drain or dispose of it with regular trash. [6][7]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Waste Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible waste container.[8][9] Plastic containers are often preferred.[10]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[8] Do not use abbreviations.
-
Ensure the container is kept tightly closed except when adding waste.[2][9]
-
Do not mix this compound waste with incompatible materials such as strong acids or oxidizing agents.[1][4]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which must be at or near the point of generation.[10][11]
-
The storage area should be well-ventilated, cool, and away from sources of ignition.[2][4]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[9][12]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9][10][11]
-
-
Arranging for Disposal:
-
Handling Spills:
-
In case of a small spill, contain the spillage and collect it with an inert absorbent material (e.g., vermiculite, dry sand).[3]
-
Place the contaminated absorbent material into a sealed container for disposal as hazardous waste.[3]
-
For large spills, evacuate the area and contact your institution's emergency response team.[13]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol).[12]
-
The rinsate must be collected and disposed of as hazardous waste.[12]
-
After proper rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines. Puncture or otherwise render the container unusable for other purposes.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 7. earth911.com [earth911.com]
- 8. danielshealth.com [danielshealth.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. odu.edu [odu.edu]
- 12. vumc.org [vumc.org]
- 13. ehs.stanford.edu [ehs.stanford.edu]
Personal protective equipment for handling 3-Buten-2-OL
For Immediate Reference by Laboratory Professionals
This guide provides critical safety, handling, and disposal protocols for 3-Buten-2-ol (CAS No. 598-32-3), a highly flammable and hazardous chemical. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Equipment | Standards & Regulations |
| Eye and Face Protection | Chemical goggles or safety glasses. A face shield is also recommended. | 29 CFR 1910.133: Eye and Face Protection[1] |
| Hand Protection | Protective gloves. Inspect gloves prior to use and use proper removal techniques. | 29 CFR 1910.138: Hand Protection; Regulation (EU) 2016/425; EN 374[1][2] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin contact. | --- |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. A dust mask type N95 (US) or equivalent is suggested. | 29 CFR 1910.134: Respiratory Protection[1] |
| Foot Protection | Safety shoes are recommended. | 29 CFR 1910.136: Foot Protection[1] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and exposure.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][4]
Handling Procedures:
-
Avoid breathing fumes, mist, spray, and vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Properly ground and bond containers and receiving equipment to prevent static electricity.[1][2]
Storage Conditions:
-
This substance is light-sensitive.[1]
-
Incompatible materials to avoid include acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1]
Emergency and Disposal Procedures
Immediate and appropriate action during an emergency is crucial. Proper disposal prevents environmental contamination.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1] |
| Skin Contact | Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse. Get immediate medical advice/attention.[1] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth out with water. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[1] |
Spill and Leak Procedures:
-
Minor Spills: Remove all ignition sources. Absorb the spill with a dry chemical absorbent and sweep or shovel it into an appropriate container for disposal. Ventilate the area.[1]
-
Major Spills: Evacuate unnecessary personnel and move upwind.[5] Ensure adequate ventilation. Stop the leak if it is safe to do so. Dike the area for recovery or absorb with appropriate material. Use explosion-proof equipment for cleanup.[1]
Disposal Plan:
-
Dispose of contents and containers in accordance with licensed collector's sorting instructions.[1]
-
This material may be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
Physical and Chemical Properties
A summary of key quantitative data for this compound.
| Property | Value |
| CAS Number | 598-32-3[1] |
| Molecular Formula | C4H8O[1] |
| Molecular Weight | 72.11 g/mol [6] |
| Appearance | Colorless to light yellow liquid.[7][8] |
| Boiling Point | 96-97 °C (lit.) |
| Flash Point | 15 °C (59 °F) - closed cup |
| Density | 0.824 g/cm³ at 20 °C |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. 2-Methyl-3-buten-2-ol | C5H10O | CID 8257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
